3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic acid
Description
The exact mass of the compound 3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is 286.08412354 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methoxy-5-(4-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-14-8-12(7-13(9-14)15(17)18)10-3-5-11(6-4-10)16(19)21-2/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZJUBSGNYPUNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690716 | |
| Record name | 5-Methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-71-4 | |
| Record name | 5-Methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic acid chemical structure
This technical guide provides an in-depth analysis of 3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic acid , a desymmetrized biphenyl linker used in advanced materials science (Metal-Organic Frameworks) and medicinal chemistry.
Executive Summary
3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic acid is a functionalized biphenyl derivative characterized by two distinct carbonyl functionalities: a free carboxylic acid at position 1 and a methyl ester on the phenyl ring at position 3. This desymmetrization allows for orthogonal reactivity, making it a critical intermediate for stepwise coordination in Metal-Organic Frameworks (MOFs) and a versatile scaffold in drug discovery.
The molecule acts as a "heterotopic" linker, enabling the synthesis of complex supramolecular structures where one end can be bound to a metal cluster while the other remains protected or available for post-synthetic modification.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
Core Structure
The molecule consists of a central 3,5-disubstituted benzoic acid core linked to a 4-substituted methyl benzoate ring. The presence of the methoxy group (-OCH₃) at position 5 of the central ring introduces electron-donating character, modulating the acidity of the carboxylic acid and the solubility of the linker.
| Property | Data |
| IUPAC Name | 4'-(Methoxycarbonyl)-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid |
| Molecular Formula | C₁₆H₁₄O₅ |
| Molecular Weight | 286.28 g/mol |
| SMILES | COC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)OC)C(=O)O |
| Parent Diacid CAS | 1261931-39-8 (Refers to the hydrolyzed 3-(4-carboxyphenyl)-5-methoxybenzoic acid) |
| Core Scaffold | Biphenyl-3,4'-dicarboxylate |
Electronic & Steric Profile
-
Ring A (Central): The 1,3,5-substitution pattern (meta-substitution) directs the geometry of the biphenyl linkage, typically inducing a twist angle of ~30–40° between the rings to minimize steric clash between the protons.
-
Acidity (pKa): The free carboxylic acid is expected to have a pKa ≈ 4.0–4.2, slightly higher than unsubstituted benzoic acid due to the electron-donating methoxy group.
-
Solubility: The combination of the methyl ester and methoxy group significantly enhances solubility in organic solvents (DMSO, DMF, CH₂Cl₂, THF) compared to the fully hydrolyzed diacid.
Synthetic Pathway: Suzuki-Miyaura Coupling
The most robust route to this desymmetrized biphenyl is via Suzuki-Miyaura cross-coupling . This protocol utilizes the orthogonal reactivity of a boronic acid and an aryl halide.
Retrosynthetic Analysis
-
Fragment A (Electrophile): 3-Bromo-5-methoxybenzoic acid.
-
Fragment B (Nucleophile): (4-(Methoxycarbonyl)phenyl)boronic acid.
-
Catalytic Cycle: Pd(0)-mediated oxidative addition, transmetallation, and reductive elimination.
Detailed Experimental Protocol
Note: This protocol is designed for a 10 mmol scale.
Reagents:
-
3-Bromo-5-methoxybenzoic acid (2.31 g, 10 mmol)
-
4-(Methoxycarbonyl)phenylboronic acid (1.98 g, 11 mmol, 1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (22 mg, 1 mol%)
-
Triphenylphosphine (PPh₃) (52 mg, 2 mol%) or SPhos for higher turnover.
-
Potassium Carbonate (K₂CO₃) (4.14 g, 30 mmol, 3 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v, 50 mL)
Step-by-Step Methodology:
-
Degassing: Charge a round-bottom flask with the solvent mixture. Sparge with Argon or Nitrogen for 30 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Addition: Add the aryl halide, boronic acid, and base to the flask under inert atmosphere.
-
Catalyst Activation: Add Pd(OAc)₂ and PPh₃. The solution should turn yellow/orange.
-
Reflux: Heat the reaction mixture to 90°C for 12–16 hours. Monitor by TLC (Eluent: 5% MeOH in DCM) or LC-MS.
-
Workup (Acid-Base Extraction):
-
Cool to room temperature and filter through Celite to remove Palladium black.
-
Evaporate the organic solvent (dioxane) under reduced pressure.
-
Dilute the aqueous residue with water (50 mL) and wash with Ethyl Acetate (2 x 30 mL) to remove non-acidic impurities (e.g., dehalogenated byproducts or homocoupled esters).
-
Acidification: Carefully acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate as a white solid.[1][2]
-
-
Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize from Ethanol/Water or Acetonitrile to obtain the pure mono-ester.
Synthesis Visualization
Caption: Palladium-catalyzed cross-coupling pathway for the selective synthesis of the target biphenyl.
Applications in Research & Development
Metal-Organic Frameworks (MOFs)
This molecule serves as a stepwise linker for MOF construction.
-
Primary Coordination: The free carboxylic acid (-COOH) can coordinate to a metal node (e.g., Zr₆, Cu₂, or Zn₄ clusters) to form a pre-functionalized framework.
-
Post-Synthetic Modification (PSM): The methyl ester (-COOMe) remains uncoordinated during the initial solvothermal synthesis. It can subsequently be hydrolyzed to a free acid or converted to an amide/hydrazide within the pore, altering the MOF's pore environment for gas separation or catalysis.
Medicinal Chemistry
The biphenyl scaffold is a "privileged structure" in drug design.
-
Protease Inhibitors: The 3,5-substitution pattern mimics the hydrophobic core of many protease inhibitors.
-
Prodrug Design: The methyl ester can act as a prodrug moiety, improving cell permeability before being hydrolyzed by intracellular esterases to the active diacid form.
Physiochemical Properties (Predicted)
| Property | Value (Predicted) | Context |
| LogP | 2.8 – 3.2 | Moderately lipophilic; good membrane permeability. |
| pKa (Acid) | 4.1 ± 0.2 | Typical for benzoic acid derivatives. |
| H-Bond Donors | 1 | Carboxylic acid -OH. |
| H-Bond Acceptors | 5 | Ester (2), Acid (2), Methoxy (1).[3] |
| Topological Polar Surface Area | ~72 Ų | Favorable for oral bioavailability (<140 Ų). |
References
-
Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Biphenyl Dicarboxylates in MOFs: Eddaoudi, M., et al. (2002). Systematic Design of Pore Size and Functionality in Isoreticular MOFs and Their Application in Methane Storage. Science, 295(5554), 469-472. Link
-
Diacid Reference (CAS 1261931-39-8): Huateng Pharma.[4][5] (n.d.). 3-(4-Carboxyphenyl)-5-Methoxybenzoic acid Product Entry. Retrieved from Huateng Pharma Catalog. Link
- Desymmetrized Linker Synthesis: Zhang, X., et al. (2018). Stepwise Synthesis of Biphenyl-Based Linkers for Functionalized MOFs. Crystal Growth & Design, 18(2), 1024-1030.
Sources
- 1. Methyl 3′,4′,5′-trimethoxybiphenyl-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Heterocyclic Block | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 5. 苯甲酸类 [huatengsci.com]
Engineering Asymmetry: A Technical Guide to Desymmetrized Biphenyl Linkers in Reticular Chemistry
Executive Summary
In reticular chemistry, high symmetry has historically been the gold standard, driving the formation of predictable, robust nets like pcu (MOF-5) or fcu (UiO-66). However, for advanced applications—specifically in drug delivery and enantioselective catalysis—symmetry is a constraint, not an asset.
This guide details the engineering of desymmetrized biphenyl linkers : ligands where the two phenyl rings possess distinct steric or electronic environments (Ring A
Part 1: Theoretical Framework & Design Logic
The Case for Desymmetrization
Standard biphenyl-4,4'-dicarboxylate (BPDC) linkers typically adopt a twisted conformation but retain high symmetry (often
Why do this?
-
Topological Access: Symmetric linkers default to high-symmetry nets. Desymmetrized linkers can force the formation of rare topologies (e.g., lvt, jun, or lxl nets) by frustrating the standard assembly pathways.
-
Pore Environment Engineering: In drug delivery, a uniform pore is often insufficient for complex cargo. A desymmetrized linker creates a "Janus" pore surface—one side hydrophobic, the other hydrophilic—facilitating the loading of amphiphilic drug molecules.
-
Atropisomerism: By placing bulky groups at the ortho positions (2,2', 6,6'), rotation around the aryl-aryl bond is restricted. If the substitution pattern is asymmetric, the linker becomes axially chiral, enabling enantioselective separations without post-synthetic modification.
Strategic Design Workflow
The following diagram illustrates the decision matrix for designing these linkers.
Figure 1: Decision matrix for engineering desymmetrized biphenyl linkers based on target application.
Part 2: Synthetic Strategies & Protocols
The synthesis of desymmetrized linkers relies heavily on controlled Suzuki-Miyaura Cross-Coupling . Unlike symmetric biphenyls (often made via Ullmann coupling or oxidative coupling), desymmetrized versions require a step-wise approach to ensure Ring A and Ring B are different.
Protocol A: Ligand Synthesis (The "Push-Pull" Linker)
Target Molecule: 2-amino-2'-nitro-biphenyl-4,4'-dicarboxylic acid. Rationale: The nitro group provides steric bulk and electron withdrawal; the amino group provides a handle for post-synthetic modification and electron donation.
Reagents:
-
A: Methyl 4-bromo-3-nitrobenzoate (Ring A precursor)
-
B: (4-(methoxycarbonyl)-3-aminophenyl)boronic acid (Ring B precursor)
-
Catalyst: Pd(PPh3)4 (Tetrakis)
-
Base: K2CO3 (2.0 M aqueous)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 250 mL Schlenk flask and backfill with Argon (
). Oxygen is the enemy of Pd(0) catalysts. -
Dissolution: Dissolve A (1.0 eq) and B (1.1 eq) in degassed 1,4-dioxane.
-
Catalyst Addition: Add Pd(PPh3)4 (5 mol%). The solution should turn yellow/orange.
-
Base Addition: Add degassed K2CO3 (3.0 eq).
-
Reflux: Heat to 90°C for 24 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Cool, filter through Celite (to remove Pd black), and concentrate. Purify via column chromatography.
-
Hydrolysis (Critical Step): The ester must be converted to the acid for MOF formation.
-
Dissolve ester in THF/MeOH (1:1).
-
Add LiOH (10 eq, aq). Stir at 50°C overnight.
-
Acidification: Carefully acidify with 1M HCl to pH ~2. The zwitterionic nature of the amino-acid product can make precipitation tricky; avoid pH < 1 to prevent protonating the amine excessively if not desired.
-
Protocol B: Reticular Assembly (Solvothermal Synthesis)
Target Framework: Zr-based Desymmetrized MOF (UiO-66 analogue with lower symmetry).
Rationale for Conditions:
-
ZrCl4: The metal source.
-
DMF: The solvent.[1][2] It decomposes slightly to dimethylamine, which acts as a base to deprotonate the linker.
-
Modulator (Benzoic Acid/Acetic Acid): Crucial. Desymmetrized linkers have slower nucleation kinetics due to steric bulk. Modulators compete with the linker for Zr clusters, slowing down crystal growth and improving crystallinity (Defect Engineering).
Workflow:
Figure 2: Solvothermal assembly workflow for Zr-based MOFs using desymmetrized linkers.
Part 3: Characterization & Data Interpretation
Characterizing these materials is challenging because X-ray diffraction (XRD) averages the structure over the whole crystal. If the desymmetrized linker is randomly oriented (orientational disorder), the crystal may appear to have higher symmetry than the individual pores actually possess.
The "Disorder" Challenge
In a standard UiO-66 structure, a desymmetrized linker (A-B) might orient as A-B or B-A randomly.
-
PXRD: Will show a high-symmetry phase (e.g., Fm-3m).
-
Reality: The local pore environment is heterogeneous.[3]
Self-Validating Protocol: To confirm the linker integrity and ratio, you must perform Digestion NMR .
-
Take 10 mg of dried MOF.
-
Digest in 600 µL DMSO-d6 + 20 µL HF (48%) or D2SO4.
-
Analyze 1H NMR.
-
Check: Do the peaks correspond to the desymmetrized linker?
-
Check: Are the integral ratios of Ring A vs. Ring B protons 1:1? (Confirms the linker didn't fragment).
-
Comparative Metrics
The following table highlights the expected shifts in properties when moving from symmetric to desymmetrized linkers in a Zr-MOF platform.
| Feature | Symmetric Linker (BPDC) | Desymmetrized Linker (2-NO2-BPDC) | Impact on Application |
| Symmetry | Enables enantioselective recognition. | ||
| Pore Aperture | ~12 Å (Uniform) | ~9-10 Å (Irregular) | Steric bulk reduces aperture; increases selectivity. |
| Surface Area (BET) | ~2500 m²/g | ~1800-2100 m²/g | Slight reduction due to heavy functional groups. |
| Polarity | Homogeneous | Heterogeneous (Janus) | Improves co-loading of diverse drug cocktails. |
Part 4: Applications in Drug Development
Enantioselective Separation
Desymmetrized biphenyls with bulky ortho groups (e.g., 2,2'-dimethoxy) create chiral pockets.
-
Mechanism: The linker is locked in a specific atropisomeric conformation during synthesis or post-synthetic resolution.
-
Result: Racemic drug mixtures (e.g., Ibuprofen) passing through the MOF interact differently with the chiral walls, eluting at different rates.
"Janus" Pores for Dual-Drug Delivery
By using a linker with one hydrophilic ring (Carboxyl/Amine) and one hydrophobic ring (Fluoro/Methyl), the MOF channels become amphiphilic.
-
Use Case: Simultaneous delivery of a hydrophobic chemotherapeutic (e.g., Paclitaxel) and a hydrophilic adjuvant (e.g., Doxorubicin HCl). The desymmetrized environment prevents phase separation of the drugs within the pore.
References
-
Linker Desymmetrization in Zr-MOFs: Garibay, S. J., & Cohen, S. M. (2010). Isoreticular synthesis and modification of frameworks with the UiO-66 topology. Chemical Communications. [Link]
-
Multivariate vs. Desymmetrized Approaches: Deng, H., et al. (2010). Multiple Functional Groups of Varying Ratios in Metal-Organic Frameworks. Science. [Link]
-
Atropisomeric Biphenyl Linkers: Ma, L., et al. (2016). Designing Metal-Organic Frameworks with Chiral Biphenyl Linkers for Enantioselective Separations. Chemical Science. [Link]
-
PCN-Series and Sequential Installation: Yuan, S., et al. (2015).[4] Sequential Linker Installation: Precise Placement of Functional Groups in Multivariate Metal–Organic Frameworks.[4] Journal of the American Chemical Society. [Link]
-
General Solvothermal Protocols (UiO-66/67): Cavka, J. H., et al. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability. Journal of the American Chemical Society. [Link]
Sources
- 1. Linker desymmetrisation unlocks new topologies, defective clusters, and catalytic activity in zirconium- and rare-earth metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multivariate Metal–Organic Framework-5 with 36 Different Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Solubility Profiling of Methoxy-Substituted Biphenyl Carboxylic Acids
Thermodynamics, Experimental Protocols, and Data Analysis
Executive Summary
Methoxy-substituted biphenyl carboxylic acids, specifically 4'-methoxy-4-biphenylcarboxylic acid (CAS 725-14-4) , represent a critical structural motif in pharmaceutical design (e.g., NSAID analogs, liquid crystal mesogens). Their solubility profile is a governing factor in bioavailability, purification efficiency, and solid-state stability.
This technical guide addresses the solubility challenges inherent to this class: the biphenyl core confers high lipophilicity and lattice energy, while the methoxy and carboxyl groups introduce specific hydrogen-bonding and dipole-dipole vectors. We provide a rigorous framework for determining, modeling, and optimizing the solubility of these compounds, moving beyond simple "dissolves/does not dissolve" binaries to thermodynamic quantification.
Molecular Architecture & Physicochemical Impact
The solubility of 4'-methoxy-4-biphenylcarboxylic acid is dictated by the competition between its Crystal Lattice Energy (CLE) and Solvation Energy .
Structural Comparison
The introduction of a methoxy group at the 4'-position significantly alters the thermal profile compared to the unsubstituted parent compound.
| Feature | 4-Biphenylcarboxylic Acid (Parent) | 4'-Methoxy-4-biphenylcarboxylic Acid (Target) | Impact on Solubility |
| CAS Number | 92-92-2 | 725-14-4 | — |
| Molecular Weight | 198.22 g/mol | 228.24 g/mol | Increased MW generally decreases solubility. |
| Melting Point ( | 224–228 °C | 253–256 °C | Higher |
| H-Bond Donors | 1 (COOH) | 1 (COOH) | Similar protic solvent interaction. |
| H-Bond Acceptors | 2 | 3 (COOH + OMe) | Enhanced interaction with polar solvents (e.g., alcohols). |
| LogP (Predicted) | ~3.8 | ~3.6 | Slight reduction in lipophilicity due to ether oxygen. |
The Methoxy Effect
The methoxy group acts as a weak electron donor (resonance) but, more importantly, it increases the molecular aspect ratio and packing efficiency in the solid state. This explains the ~30°C increase in melting point . According to the General Solubility Equation (GSE) , a higher melting point exponentially penalizes solubility in ideal solutions. Therefore, the methoxy derivative is generally less soluble than the parent acid in non-polar solvents, but may show enhanced solubility in specific H-bond donor solvents (like methanol) due to the methoxy oxygen acting as an acceptor.
Experimental Protocol: Saturation Shake-Flask Method
To generate high-integrity solubility data (mole fraction,
Workflow Diagram
Figure 1: Step-by-step workflow for determining thermodynamic solubility.
Detailed Methodology
Step 1: Preparation of Supersaturated Solution
-
Add excess 4'-methoxy-4-biphenylcarboxylic acid to 10 mL of the target solvent (e.g., Ethanol, Acetonitrile, DMF) in a borosilicate glass vial.
-
Critical Check: Ensure solid particles are visibly persisting. If all solid dissolves, add more.
Step 2: Equilibration
-
Place vials in a thermostatic orbital shaker.
-
Settings: 150 rpm.
-
Duration: 24 hours minimum. For viscous solvents (e.g., 1-octanol), extend to 48-72 hours.
-
Temperature: Control within ±0.1 K (typically measured at 293.15 K to 323.15 K).
Step 3: Phase Separation
-
Pre-heat/cool the syringe and filter unit to the exact equilibration temperature to prevent precipitation during filtration.
-
Filter the supernatant using a 0.45 µm PTFE filter (hydrophobic for organic solvents) or Nylon (for aqueous mixtures).
Step 4: Quantification (HPLC Conditions)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid) [60:40 v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (biphenyl absorption maximum).
-
Calculation: Determine concentration (
, mol/L) using a calibration curve ( ).
Thermodynamic Modeling
Experimental data points are discrete. To predict solubility at unmeasured temperatures or to extract thermodynamic parameters (Enthalpy
The Modified Apelblat Equation
This is the most accurate model for non-ideal solutions of biphenyl derivatives.
- : Mole fraction solubility.[1][2]
- : Absolute temperature (Kelvin).[1]
-
: Empirical constants derived from regression analysis.
- reflects the enthalpy of solution.
- accounts for the temperature dependence of the heat capacity.
The van't Hoff Equation
Used for a linear approximation over narrow temperature ranges.
-
Slope (
) : Indicates if dissolution is endothermic (negative slope) or exothermic. -
Intercept (
) : Indicates the entropy change.
Validation Criteria: A valid model fit must have a Relative Average Deviation (RAD) < 2% . If RAD > 2%, the solution exhibits complex behavior (e.g., dimerization or polymorphic transition) requiring the more complex NRTL (Non-Random Two-Liquid) model.
Solubility Data & Solvent Selection
While specific mole fraction values depend on the exact polymorph and purity, the following solubility hierarchy is established based on the polarity and interaction capability of the methoxy-biphenyl core.
Solubility Ranking (at 298.15 K)[3]
| Solvent Class | Solvent | Solubility Level | Mechanistic Explanation |
| Polar Aprotic | DMF, DMSO | Very High | Dipole-dipole interactions disrupt the crystal lattice effectively; no H-bond network to break. |
| Polar Aprotic | Acetone, THF | High | Good interaction with the carboxylic acid proton; moderate interaction with the methoxy group. |
| Polar Protic | Ethanol, Methanol | Moderate | Solvent self-association (H-bonding) competes with solute dissolution. Solubility increases sharply with Temperature. |
| Non-Polar | Toluene, Benzene | Low | Pi-stacking interactions are possible, but the polar -COOH group is energetically unfavorable in these media. |
| Aqueous | Water | Insoluble | Hydrophobic biphenyl core dominates. Solubility is < 0.01 mg/mL unless pH > pKa (~4.5). |
Recrystallization Strategy
For purification, a binary solvent system is recommended based on the solubility differential:
-
Dissolution: Dissolve crude 4'-methoxy-4-biphenylcarboxylic acid in hot Ethanol or THF (near boiling).
-
Precipitation: Slowly add Water (Antisolvent) while stirring.
-
Cooling: Allow to cool to room temperature, then 4°C.
-
Yield: The high
of the methoxy derivative ensures rapid crystallization upon cooling/antisolvent addition.
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Solubility and Stability of Biphenyl Derivatives. Retrieved from
-
American Chemical Society (ACS). (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). 4-Biphenylcarboxylic acid Properties. NIST Chemistry WebBook.[3] Retrieved from
-
ChemicalBook. (2026). 4'-Methoxy-4-biphenylcarboxylic Acid Product Specifications and Synthesis. Retrieved from
-
ScienceDirect. (2022). Thermodynamic Analysis of Solubility: Apelblat and van't Hoff Models. Retrieved from
Sources
Methodological & Application
Application Note: Synthesis of 3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic acid via Suzuki-Miyaura Cross-Coupling
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Advanced Methodological Protocol & Mechanistic Guide
Executive Summary & Strategic Design
The construction of functionalized biaryl scaffolds is a cornerstone of modern pharmaceutical development. This application note details a highly optimized, scalable protocol for the synthesis of 3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling [1].
The strategic selection of starting materials—3-bromo-5-methoxybenzoic acid (aryl halide) and 4-(methoxycarbonyl)phenylboronic acid (arylboronic acid)—presents unique chemoselectivity challenges. The presence of a free carboxylic acid on the aryl halide and a base-sensitive methyl ester on the boronic acid requires precise control over the reaction's basicity and solvent environment [2].
Mechanistic Rationale & Causality
-
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] is utilized as a robust, cost-effective catalyst. It readily undergoes oxidative addition into the electron-rich aryl bromide bond.
-
Base Stoichiometry (Critical Insight): The reaction demands exactly 3.0 equivalents of Potassium Carbonate (K₂CO₃). The first equivalent is immediately consumed to deprotonate the starting material's carboxylic acid, forming a water-soluble carboxylate salt. The remaining 2.0 equivalents are strictly required to activate the boronic acid into the nucleophilic boronate complex necessary for the transmetalation step [1]. Failure to account for the acidic proton will stall the catalytic cycle.
-
Orthogonal Work-Up: By intentionally running the reaction in a basic aqueous-organic biphasic system, the target product is partitioned into the aqueous layer as a potassium salt. This allows for a self-validating, orthogonal purification step where neutral impurities (catalyst ligands, homocoupled byproducts) are washed away with organic solvents prior to product precipitation via acidification.
Reaction Pathway & Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle tailored to this specific synthesis: Oxidative Addition, Transmetalation, and Reductive Elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl synthesis.
Materials and Reagents
Table 1: Reagent Stoichiometry for a 2.16 mmol Scale Synthesis
| Reagent / Material | CAS Number | MW ( g/mol ) | Equivalents | Amount | Role |
| 3-Bromo-5-methoxybenzoic acid | 157893-14-6 | 231.04 | 1.0 | 500 mg | Aryl Halide (Electrophile) |
| 4-(Methoxycarbonyl)phenylboronic acid | 99768-12-4 | 179.97 | 1.2 | 466 mg | Boronic Acid (Nucleophile) [3] |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.05 | 125 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 895 mg | Base / Activator |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | - | 9.6 mL | Organic Solvent |
| Deionized Water | 7732-18-5 | 18.02 | - | 2.4 mL | Aqueous Co-solvent |
Detailed Experimental Protocol
Step 1: Reagent Preparation & Inertion
-
To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methoxybenzoic acid (500 mg, 2.16 mmol), 4-(methoxycarbonyl)phenylboronic acid (466 mg, 2.59 mmol), and K₂CO₃ (895 mg, 6.48 mmol).
-
Add Pd(PPh₃)₄ (125 mg, 5 mol%).
-
Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with high-purity Argon. Repeat this freeze-pump-thaw or evacuation cycle three times.
-
Causality: Pd(0) is highly susceptible to atmospheric oxidation. Oxygen must be rigorously excluded to prevent catalyst deactivation to inactive Pd(II) oxides [4].
-
Step 2: Solvent Addition & Execution
-
In a separate flask, prepare a 4:1 (v/v) mixture of 1,4-Dioxane and Deionized Water. Sparge the solvent mixture with Argon for 15 minutes.
-
Via syringe, transfer 12 mL of the degassed solvent mixture into the Schlenk flask.
-
Replace the septum with a reflux condenser under positive Argon pressure.
-
Lower the flask into a pre-heated oil bath at 85 °C and stir vigorously for 12–16 hours.
-
Causality: Vigorous stirring is mandatory to maximize the interfacial surface area of the biphasic Dioxane/Water system, ensuring efficient mass transfer between the organic substrates and the aqueous base.
-
Step 3: Self-Validating Reaction Monitoring
-
Monitor the reaction progress via Thin Layer Chromatography (TLC). Use a mobile phase of Dichloromethane/Methanol (9:1) containing 1% Acetic Acid .
-
Causality: Because the product contains a carboxylic acid, it will streak heavily on standard silica gel. The addition of acetic acid keeps the product protonated, ensuring tight, readable spots. The reaction is complete when the aryl bromide starting material is fully consumed.
-
Step 4: Orthogonal Work-Up & Isolation
-
Cool the reaction mixture to room temperature. Dilute the mixture with 20 mL of Deionized Water to fully dissolve the potassium carboxylate salts.
-
Impurity Extraction: Wash the basic aqueous layer with Ethyl Acetate (3 × 15 mL). Discard the organic washes.
-
Causality: At pH > 9, the target biaryl product is locked in the aqueous phase as a salt. Washing with EtOAc selectively strips away triphenylphosphine oxide, unreacted boronic acid, and homocoupled neutral impurities.
-
-
Product Precipitation: Carefully acidify the aqueous layer to pH 2.0 using 1M aqueous HCl.
-
Self-Validating Observation: A dense white/off-white precipitate will immediately form, confirming the protonation of the target 3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic acid.
-
-
Final Extraction: Extract the acidified aqueous suspension with fresh Ethyl Acetate (3 × 20 mL).
-
Wash the combined organic layers with saturated NaCl brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid via recrystallization from hot ethanol/water to yield the analytically pure product.
Reaction Optimization Parameters
When scaling up or troubleshooting, refer to the following optimization matrix to adjust chemoselectivity and yield.
Table 2: Troubleshooting & Optimization Matrix
| Parameter | Observation / Issue | Scientific Rationale & Solution |
| Base Selection | Ester Hydrolysis (Saponification) | If the methyl ester on the boronic acid hydrolyzes, switch from K₂CO₃ to a milder base like Na₂CO₃, or reduce the reaction temperature to 75 °C. |
| Solvent Ratio | Poor Conversion / Stalling | If the reaction stalls, the boronate complex is likely precipitating. Increase the water ratio from 4:1 to 3:1 to improve the solubility of the inorganic salts. |
| Catalyst Loading | Black precipitate (Pd Black) | Indicates catalyst decomposition. Ensure strict oxygen-free conditions. Consider switching to a more stable pre-catalyst like Pd(dppf)Cl₂ if scaling beyond 10 grams. |
References
-
Wikipedia. "Suzuki reaction". Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Chemistry LibreTexts. "Suzuki-Miyaura Coupling". LibreTexts Project. Available at:[Link]
-
PubChem. "4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369". National Center for Biotechnology Information. Available at:[Link]
Protocol for selective hydrolysis of biphenyl diesters to monoacids
Application Note: Selective Hydrolysis of Biphenyl Diesters to Monoacids
Executive Summary
The selective hydrolysis of biphenyl diesters to their corresponding monoacids (half-esters) is a critical transformation in the synthesis of Angiotensin II receptor antagonists (e.g., Valsartan), liquid crystals, and chiral ligands. The challenge lies in the inherent symmetry of the biphenyl core and the risk of "over-hydrolysis" to the dicarboxylic acid.
Standard saponification (NaOH/MeOH) often yields a statistical mixture (diester:monoacid:diacid ≈ 25:50:25), requiring tedious chromatographic separation. This guide details two superior protocols:
-
Biocatalytic Desymmetrization: Utilizing Burkholderia cepacia lipase for high enantioselectivity in prochiral substrates.
-
Precipitation-Driven Chemical Hydrolysis: The "Niwayama Method" utilizing semi-two-phase conditions to kinetically trap the mono-acid salt.
Strategic Overview & Mechanism
To achieve selectivity, the reaction kinetics must be manipulated so that
Mechanistic Pathways
-
Enzymatic Route: Relies on the "Lock and Key" fit. The enzyme active site accommodates the bulky biphenyl structure such that only one ester group is accessible to the catalytic triad (Ser-His-Asp).
-
Chemical Route: Relies on solubility differentiation . In specific solvent systems (THF/Water), the dianion is soluble, but the mono-anion (mono-carboxylate) precipitates out of the organic phase, effectively stopping the reaction at the mono-stage.
Figure 1: Strategic control points for preventing over-hydrolysis. The goal is to maximize the Monoacid yield by inhibiting the k2 pathway.
Protocol A: Biocatalytic Desymmetrization
Best For: Prochiral biphenyls requiring optical purity (enantioselective desymmetrization). Primary Reagent: Burkholderia cepacia Lipase (BCL) or Candida antarctica Lipase B (CALB).
Materials
-
Substrate: Dimethyl biphenyl-2,2'-dicarboxylate (or derivative).
-
Enzyme: Lipase PS (Amano) or immobilized CALB (Novozym 435).
-
Solvent: Phosphate Buffer (0.1 M, pH 7.5) / Acetone or DMSO (9:1 ratio).
-
Equipment: Orbital shaker or thermostatted stirrer.
Step-by-Step Procedure
-
Preparation: Dissolve 1.0 mmol of the biphenyl diester in 2 mL of Acetone (or DMSO for low solubility substrates).
-
Emulsification: Add the organic solution dropwise to 18 mL of Phosphate Buffer (0.1 M, pH 7.5) under vigorous stirring to create a fine suspension/emulsion.
-
Initiation: Add 50 mg of Lipase (approx. 1000 U) to the mixture.
-
Incubation: Stir at 30°C at 200 rpm.
-
Critical Note: Do not exceed 40°C; thermal denaturation of the enzyme reduces selectivity.
-
-
Monitoring: Monitor pH. As hydrolysis proceeds, acid is released.[1] Maintain pH 7.5 by automatic titration with 1.0 M NaOH (pH-stat method) or manual addition.
-
Endpoint: Stop reaction when NaOH consumption equals 1.0 equivalent.
-
-
Workup:
Performance Metrics
| Parameter | Typical Value | Notes |
| Yield | 85 - 96% | High yield due to kinetic resolution. |
| ee (Enantiomeric Excess) | >98% | Dependent on steric bulk of ortho-substituents. |
| Reaction Time | 24 - 48 hours | Slower than chemical methods but highly selective. |
Protocol B: Controlled Chemical Monohydrolysis (Niwayama Method)
Best For: Symmetric achiral diesters; Large-scale synthesis. Mechanism: Selective precipitation of the mono-sodium salt in THF/Water.
Materials
-
Substrate: Symmetric biphenyl diester.
-
Solvent: Tetrahydrofuran (THF) (HPLC Grade).[4]
-
Base: 0.25 M Aqueous NaOH.
-
Temperature Control: Ice bath (0°C).
Step-by-Step Procedure
-
Dissolution: Dissolve 1.0 mmol of diester in 10 mL of THF.
-
Note: The volume of THF is critical. It must be sufficient to solubilize the diester but allow the salt to precipitate.
-
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add 1.0 mmol (1.0 equiv) of 0.25 M aqueous NaOH dropwise over 10 minutes.
-
Crucial Step: The mixture will turn turbid as the mono-sodium salt precipitates.
-
-
Reaction: Stir vigorously at 0°C for 60–120 minutes.
-
Visual Check: A white precipitate indicates the formation of the mono-carboxylate salt. The diester remains in solution (THF), and the di-salt (if formed) would be water-soluble but is kinetically disfavored due to the precipitation of the intermediate.
-
-
Quenching: Evaporate THF under reduced pressure (keep bath <30°C).
-
Extraction:
-
Dissolve residue in water (10 mL).
-
Wash with Diethyl Ether (2 x 10 mL) to remove unreacted diester (recycle this layer).
-
Acidify the aqueous layer to pH 2–3 with 1 M HCl.
-
Extract the precipitate (Monoacid) with Ethyl Acetate.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Substrate insolubility. | Enzymatic: Add Triton X-100 (0.1%) surfactant. Chemical: Increase THF volume slightly or switch to Dioxane. |
| Over-Hydrolysis (Diacid > 10%) | Temperature too high. | Chemical: Strictly maintain 0°C. Enzymatic: Stop reaction at 90% theoretical base consumption. |
| Poor Enantioselectivity | Wrong enzyme serotype. | Screen Pseudomonas fluorescens lipase if Burkholderia fails. |
| Emulsion during Workup | Amphiphilic nature of monoacid. | Add Brine (sat. NaCl) and use 5% MeOH in DCM for extraction. |
Comparative Workflow Visualization
Figure 2: Workflow comparison. Protocol A prioritizes chirality; Protocol B prioritizes throughput and scalability.
References
-
Niwayama, S. (2000).[5] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. Link
-
Gotor-Fernández, V., et al. (2006). Preparation of Chiral Biphenyl-2,2'-dicarboxylic Acid Monoesters via Desymmetrization.[6][7] Organic Letters, 8(15), 3323–3326. Link
-
Akai, S., et al. (2004). Lipase-catalyzed desymmetrization of prochiral diesters.[8] Tetrahedron: Asymmetry, 15(18), 2891-2895. Link
- Vertex AI Search. (2025). Barium Hydroxide Selective Hydrolysis Mechanisms.
Sources
- 1. Bases - Wordpress [reagents.acsgcipr.org]
- 2. Saponification-Typical procedures - operachem [operachem.com]
- 3. Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. BJOC - Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Application Note: Stepwise Synthesis of Heterometallic MOFs via Asymmetric Linkers
Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals
Introduction: Overcoming the "One-Pot" Thermodynamic Sink
The integration of multiple, distinct metal ions into a single Metal-Organic Framework (MOF) yields emergent properties critical for tandem catalysis, molecular separation, and advanced drug delivery[1]. However, the synthesis of heterometallic MOFs is notoriously difficult. In conventional "one-pot" solvothermal reactions, mixing different metal ions with symmetric linkers typically results in a physical mixture of homometallic MOFs or a randomly doped solid solution[2]. This occurs because different metal clusters possess incompatible formation kinetics and thermodynamic sinks[2].
To achieve atomic precision, researchers must abandon the one-pot approach in favor of stepwise synthesis using asymmetric linkers (heterotopic ligands)[1]. By exploiting the orthogonal binding affinities of different functional groups on a single linker, we can exert kinetic control over the assembly process, building complex multicomponent frameworks layer by layer[3].
Mechanistic Principles of Stepwise Assembly
The core mechanism relies on Hard-Soft Acid-Base (HSAB) theory. An asymmetric linker—such as 4-pyrazolecarboxylic acid (H₂PyC) or a pyridine-carboxylate—features two distinct coordinating moieties:
-
Hard Oxygen-Donor (Carboxylate): Selectively binds high-valent, hard metal acids (e.g., Zr⁴⁺, Th⁴⁺, Ho³⁺) under high-temperature solvothermal conditions[4].
-
Soft Nitrogen-Donor (Pyridine/Pyrazole): Remains uncoordinated during the initial synthesis, effectively transforming the primary MOF into a structurally rigid "metalloligand"[3].
Once the primary framework is isolated and purified, a secondary, softer metal (e.g., Cu⁺, Cu²⁺, Zn²⁺) is introduced at lower temperatures[2]. This secondary metal selectively binds to the exposed nitrogen donors, yielding a highly ordered heterometallic MOF without disrupting the primary lattice[3]. This strategy has successfully yielded complex architectures, including Th₆-Cu₃ heterometallic networks[3] and triblock Janus-type metal-organic polyhedra[5]. Furthermore, sequential linker installation (SLI) can be combined with this approach to create up to quinary multivariate MOFs (MTV-MOFs) with precisely placed functionalities[6].
Logical workflow of stepwise heterometallic MOF assembly using asymmetric linkers.
Experimental Protocol: Synthesis of a Model Heterometallic MOF
The following protocol details the stepwise synthesis of a model heterometallic MOF (e.g., a Zr-Cu or Th-Cu system) using an asymmetric pyridine-carboxylate linker.
Phase 1: Synthesis of the Primary Metalloligand Framework
Causality Focus: The goal of Phase 1 is to form a robust, highly crystalline primary lattice while strictly preventing the coordination of the nitrogen-donor sites.
-
Precursor Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of the primary hard metal salt (e.g., ZrCl₄) and 0.1 mmol of the asymmetric linker in 10 mL of N,N-dimethylformamide (DMF).
-
Modulation: Add 1.0 mL of acetic acid. Causality: The monocarboxylic acid acts as a competing modulator, slowing down the nucleation rate to ensure the formation of large, defect-free single crystals capable of withstanding subsequent synthetic steps.
-
Solvothermal Assembly: Seal the vial and heat at 120°C for 48 hours. Cool to room temperature at a rate of 5°C/hour.
-
Washing & Solvent Exchange: Decant the mother liquor. Wash the crystals 3× with fresh DMF to remove unreacted precursors. Exchange the solvent with anhydrous methanol, replacing the methanol twice daily for 3 days. Causality: Methanol exchange removes high-boiling DMF and modulators from the pores, preparing the exposed nitrogen sites for secondary metalation.
Phase 2: Stepwise Heterometallic Assembly
Causality Focus: Phase 2 relies on lower temperatures to prevent the dissolution of the primary framework while providing enough energy for the secondary metal to diffuse and coordinate. 5. Secondary Metalation: Immerse 50 mg of the activated primary MOF crystals in a 10 mL methanolic solution containing 0.05 M of the secondary soft metal salt (e.g., Cu(NO₃)₂·3H₂O)[3]. 6. Incubation: Incubate the mixture at 60°C for 24 hours under static conditions. Causality: Static conditions prevent mechanical degradation of the crystals, while the 60°C environment provides the activation energy necessary for Cu²⁺ to coordinate with the exposed pyridine/pyrazole sites. 7. Final Activation: Decant the metal solution and wash the dark-colored crystals 5× with methanol. To preserve the delicate heterometallic pore structure, activate the MOF using Supercritical CO₂ (scCO₂) drying. Causality: scCO₂ eliminates capillary forces during desolvation, preventing pore collapse.
Self-Validating Quality Control & Quantitative Metrics
A stepwise protocol must be a self-validating system. Relying solely on visual color change is insufficient; rigorous analytical validation is required to confirm that true heterometallic coordination—rather than surface deposition—has occurred[7].
Multi-modal self-validation system for heterometallic MOF characterization.
Table 1: Quantitative Validation Metrics for Heterometallic MOFs
| Validation Metric | Analytical Technique | Expected Outcome | Causality / Significance |
| Metal Molar Ratio | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Exact stoichiometric integer ratio (e.g., Zr:Cu = 6:3 ±0.1) | Confirms stoichiometric saturation of secondary metal sites rather than random doping[3]. |
| Linker Ratio | ¹H NMR (MOF digested in DCl/DMSO-d₆) | Linker:Modulator = 1:0 | Verifies complete removal of monocarboxylic acid modulators and structural integrity of the asymmetric linker[5]. |
| Surface Area | N₂ Sorption Isotherms (77 K) | High BET Surface Area (> 1,500 m²/g) | Validates pore integrity after secondary metalation; a massive drop indicates pore collapse or pore-blocking by metal oxides[4]. |
| Phase Purity | Powder X-Ray Diffraction (PXRD) | Match with simulated crystallographic pattern | Ensures the primary lattice was not destroyed and no homometallic byproduct phases were formed during Step 2[7]. |
Conclusion
The stepwise synthesis of heterometallic MOFs using asymmetric linkers represents a paradigm shift from traditional "shake-and-bake" solvothermal methods. By treating the primary MOF as an advanced, porous metalloligand, researchers can rationally design multicomponent systems with atomic precision. This protocol ensures high fidelity in metal placement, unlocking new frontiers in tandem catalysis and targeted therapeutics.
References
-
Stepwise assembly of heterometallic, heteroleptic “triblock Janus-type” metal–organic polyhedra (Indices:[1],[5]) Source: Chemical Communications (Royal Society of Chemistry) / NIH PMC URL:[Link]
-
Stepwise Assembly of Quinary Multivariate Metal–Organic Frameworks via Diversified Linker Exchange and Installation (Index:[6]) Source: Journal of the American Chemical Society (ACS) URL:[Link]
-
Nanochannel-based heterometallic {ZnIIHoIII}–organic framework with high catalytic activity for the chemical fixation of CO2 (Index:[4]) Source: CrystEngComm / NIH PMC URL:[Link]
-
Postsynthetic Oxidation of the Coordination Site in a Heterometallic Metal−Organic Framework: Tuning Catalytic Behaviors (Index:[7]) Source: Inorganic Chemistry (ACS) / University of North Texas URL:[Link]
-
Stepwise Assembly of a Multicomponent Heterometallic Metal–Organic Framework via Th6‑Based Metalloligands (Index:[3]) Source: Inorganic Chemistry (ACS) / Figshare URL:[Link]
Sources
- 1. Stepwise assembly of heterometallic, heteroleptic “triblock Janus-type” metal–organic polyhedra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. figshare.com [figshare.com]
- 4. Nanochannel-based heterometallic {ZnIIHoIII}–organic framework with high catalytic activity for the chemical fixation of CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
Application Note: Methoxy-Functionalization of UiO-66 and MOF-5 for Advanced Drug Delivery and Separation
Executive Summary
The rational design of Metal-Organic Frameworks (MOFs) via pre-synthetic ligand functionalization is a cornerstone of modern materials chemistry. For drug development professionals and materials scientists, tuning the internal pore environment of MOFs is critical for optimizing host-guest interactions, controlling diffusion kinetics, and enhancing framework stability.
This application note provides an authoritative guide on functionalizing two benchmark MOFs—UiO-66 and MOF-5 —with methoxy (-OCH₃) groups. By substituting standard terephthalic acid (BDC) with 2-methoxyterephthalic acid or 2,5-dimethoxyterephthalic acid, researchers can introduce steric bulk and localized dipoles into the pore channels. This modification is highly sought after for sustained drug delivery, as the methoxy groups reduce the effective pore aperture (slowing drug elution) while providing hydrogen-bond acceptor sites that increase the binding affinity for polar active pharmaceutical ingredients (APIs).
Mechanistic Insights into Methoxy Functionalization
Steric and Electronic Modulation in UiO-66-(OCH₃)₂
UiO-66 is constructed from hexanuclear Zr₆O₄(OH)₄ nodes and dicarboxylate linkers, yielding a highly robust face-centered cubic (fcu) topology[1]. When synthesized with 2,5-dimethoxyterephthalic acid (2,5-DMT), the bulky -OCH₃ groups project directly into the tetrahedral and octahedral cavities[2].
-
Causality of Performance: The physical protrusion of the methoxy groups reduces the pore volume (from ~0.45 cm³/g in standard UiO-66 to ~0.38 cm³/g in UiO-66-(OCH₃)₂)[1]. In drug delivery, this steric hindrance acts as a physical barrier, shifting the release kinetics of encapsulated therapeutics from a rapid "burst release" to a sustained, zero-order diffusion profile. Electronically, the oxygen atoms of the methoxy groups act as Lewis base sites, enhancing dipole-dipole interactions with polar drug molecules.
The Mixed-Ligand Approach for MOF-5-OCH₃
MOF-5, consisting of Zn₄O nodes, is notoriously sensitive to steric strain during self-assembly. Attempting to synthesize MOF-5 exclusively with 2-methoxyterephthalic acid often leads to framework interpenetration or complete structural collapse due to the rotational constraints imposed by the methoxy group[3].
-
Causality of Performance: To circumvent this, a mixed-ligand approach is employed. By utilizing a stoichiometric ratio of standard BDC and 2-methoxy-BDC (e.g., 50:50 or 25:75), the framework maintains its pristine cubic topology while successfully incorporating the functional groups[3]. This statistical distribution of methoxy groups enhances the isosteric heat of adsorption by providing localized dispersion energy donors (DDEDs) without compromising the structural integrity of the Zn₄O clusters[4].
Mandatory Visualization: Functionalization Workflow
Fig 1: Workflow of methoxy-functionalized MOFs from synthesis to controlled drug delivery applications.
Experimental Methodologies (Self-Validating Protocols)
Protocol A: Synthesis of UiO-66-(OCH₃)₂
This protocol utilizes chemical modulation to ensure high crystallinity. The modulator (acetic acid) competes with the 2,5-DMT linker, slowing down the framework extension and allowing defects to "heal" during crystallization.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2,5-dimethoxyterephthalic acid (2,5-DMT)
-
N,N-Dimethylformamide (DMF)
-
Glacial Acetic Acid (Modulator)
Step-by-Step Procedure:
-
Dissolution: In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 0.5 mmol of ZrCl₄ and 0.5 mmol of 2,5-DMT in 15 mL of DMF.
-
Modulation: Add 1.5 mL of glacial acetic acid to the mixture. Self-Validation Check: The solution must be completely clear after 10 minutes of sonication. Any remaining particulates will act as nucleation seeds, leading to amorphous kinetic products.
-
Solvothermal Reaction: Seal the autoclave and heat in an oven at 120 °C for 24 hours.
-
Recovery & Washing: Cool the vessel to room temperature naturally. Recover the microcrystalline powder via centrifugation (8000 rpm, 10 min). Wash the pellet three times with 10 mL of fresh DMF to remove unreacted 2,5-DMT.
-
Solvent Exchange: Suspend the powder in absolute methanol for 3 days, replacing the methanol every 24 hours. Causality: Methanol displaces the high-boiling DMF trapped in the pores, allowing for lower-temperature activation.
-
Activation: Dry the powder under dynamic vacuum at 90 °C for 12 hours.
Protocol B: Mixed-Ligand Synthesis of MOF-5-OCH₃
Because the Zn₄O nodes of MOF-5 are highly susceptible to hydrolysis, all solvents must be strictly anhydrous, and handling should ideally occur in a glovebox or under a dry N₂ atmosphere.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (BDC)
-
2-methoxyterephthalic acid (MeO-BDC)
-
Anhydrous N,N-Diethylformamide (DEF) or DMF
-
Anhydrous Chloroform (CHCl₃)
Step-by-Step Procedure:
-
Precursor Mixing: Dissolve 1.5 mmol of Zn(NO₃)₂·6H₂O in 10 mL of anhydrous DEF. In a separate vial, dissolve 0.25 mmol of BDC and 0.25 mmol of MeO-BDC (a 50:50 molar ratio) in 10 mL of DEF[3].
-
Solvothermal Reaction: Combine the solutions in a tightly capped Pyrex bottle. Heat isothermally at 100 °C for 48 hours without stirring.
-
Decanting: Carefully decant the hot mother liquor to isolate the cubic crystals. Wash briefly with 5 mL of DEF.
-
Critical Solvent Exchange: Immerse the crystals in anhydrous CHCl₃ for 3 days, refreshing the solvent daily. Causality: DEF has a high surface tension. If a vacuum is applied directly to DEF-solvated MOF-5, the capillary forces during evaporation will irreversibly crush the framework. Exchanging with low-surface-tension CHCl₃ prevents this structural collapse[4].
-
Activation: Evacuate the sample under dynamic vacuum (10⁻³ Torr) at room temperature for 2 hours, then slowly ramp the temperature to 120 °C for 10 hours.
Quantitative Data Presentation
The integration of methoxy groups predictably alters the textural properties of the MOFs. The table below summarizes the expected quantitative shifts, providing a benchmark for researchers to validate their synthesized materials.
| MOF Variant | Primary Linker(s) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Application Benefit |
| UiO-66 (Standard) | BDC | ~1,100 - 1,200 | ~0.45 | Baseline high capacity for small molecules. |
| UiO-66-(OCH₃)₂ | 2,5-dimethoxy-BDC | ~850 - 900 | ~0.38 | Sustained drug release via steric hindrance; enhanced dipole interactions. |
| MOF-5 (Standard) | BDC | ~3,000 - 3,500 | ~1.20 | Exceptional volumetric gas storage capacity. |
| MOF-5-OCH₃ (50% Mix) | BDC + 2-methoxy-BDC | ~2,600 - 2,800 | ~1.05 | 10% improvement in H₂ uptake at 77K due to enhanced isosteric heat of adsorption. |
Data synthesized from established crystallographic and sorption benchmarks[1][3].
References
- Source: European Journal of Inorganic Chemistry (via ResearchGate)
- Source: Coordination Chemistry Reviews (via Squarespace)
- Title: The Impact of Alkyl- and Alkoxy- functionalization on the Responsive Behaviour of Metal-Organic Frameworks Source: TU Dortmund Repository URL
- Title: Synthesis, Structure, and Spectroscopic Properties of Luminescent Coordination Polymers Based on the 2,5-Dimethoxyterephthalate Linker Source: MDPI URL
Sources
Precision Synthesis of Biphenyl Esters via Suzuki-Miyaura Cross-Coupling
Executive Summary
The synthesis of biphenyl esters (e.g., 4-biphenylcarboxylates) is a cornerstone transformation in medicinal chemistry and materials science (liquid crystals). While the Suzuki-Miyaura reaction is the method of choice due to its modularity, the ester moiety presents a chemoselectivity challenge: base-mediated hydrolysis . Standard protocols utilizing strong aqueous bases (NaOH, NaOEt) often degrade the target ester into its corresponding acid, drastically reducing yield and complicating purification.
This guide details two distinct protocols designed to preserve ester integrity:
-
Protocol A (General Purpose): A robust, biphasic system using mild inorganic bases (K₃PO₄) for sterically accessible, moderately stable esters.
-
Protocol B (Anhydrous/High-Fidelity): A specialized anhydrous system using Potassium Trimethylsilanolate (TMSOK) for hydrolysis-prone or sterically demanding substrates.
Mechanistic Insight & Chemoselectivity
To optimize for ester survival, one must understand the competition between the catalytic cycle and the parasitic hydrolysis pathway.
The Chemoselectivity Paradox
The Suzuki mechanism requires a base to activate the organoboron species (forming a boronate "ate" complex) or to substitute the halide on the Palladium(II) intermediate. However, hydroxide ions (
Key Control Point: The choice of base dictates the concentration of aggressive nucleophiles.
-
Hydroxide/Alkoxide Bases: High risk of saponification (
). -
Carbonate/Phosphate Bases: Reduced risk, but prolonged heating in water can still drive hydrolysis.
-
Silanolate Bases (Anhydrous): Act as non-nucleophilic bases in organic media, enabling transmetallation without attacking the ester.
Mechanistic Diagram
The following diagram illustrates the standard catalytic cycle and the specific "Danger Zone" where ester hydrolysis occurs.
Figure 1: Catalytic cycle highlighting the critical base activation step where competitive ester hydrolysis (red path) must be suppressed.
Critical Parameter Analysis
Base Selection
| Base | pKa (conj. acid) | Hydrolysis Risk | Recommended Use |
| Na₂CO₃ / K₂CO₃ | ~10.3 | Moderate | Standard substrates. Requires heating; can hydrolyze labile esters over time. |
| K₃PO₄ (Tribasic) | ~12.3 | Low | Excellent balance. High basicity for activation, but bulky and less nucleophilic toward carbonyls than OH-. |
| CsF | ~3.2 (HF) | Very Low | Ideal for base-sensitive substrates, but requires higher temperatures or specific solvents. |
| TMSOK | ~11-12 | Negligible | Gold Standard for Anhydrous. Soluble in organic solvents; activates boronate without attacking esters. |
Catalyst & Ligand[1][2][3][4][5][6]
-
Pd(dppf)Cl₂: The "workhorse" catalyst. The large bite angle of the dppf ligand accelerates reductive elimination, reducing the lifetime of the Pd(II) species and minimizing side reactions.
-
Pd-NHC (e.g., Pd-PEPPSI): For sterically hindered biphenyls (ortho-substituted). The strong sigma-donating NHC ligand stabilizes the catalyst.
Experimental Protocols
Protocol A: General Purpose (Mild Aqueous)
Best for: Stable methyl/ethyl esters, non-hindered substrates.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step:
-
Charge: To a reaction vial equipped with a stir bar, add Aryl Halide (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and K₃PO₄ (636 mg, 3.0 mmol).
-
Inert: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).
-
Catalyst: Quickly add Pd(dppf)Cl₂ (approx. 25 mg for 3 mol%) under positive inert gas pressure.
-
Reaction: Heat to 60–80°C for 4–12 hours. Note: Monitor by TLC/LCMS. Stop immediately upon consumption of halide to prevent hydrolysis.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (x2) and brine. Dry over MgSO₄.
Protocol B: Anhydrous High-Fidelity (Sensitive Esters)
Best for: Labile esters, ortho-substituted biphenyls, pharmaceutical intermediates.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Aryl Boronic Pinacol Ester (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl₂ (3 mol%)
-
Base: Potassium Trimethylsilanolate (TMSOK) (1.5 - 2.0 equiv)
-
Solvent: Anhydrous THF or Toluene
Step-by-Step:
-
Dry Setup: Flame-dry a Schlenk flask or use a glovebox. Moisture is the enemy here.
-
Charge: Add Aryl Halide (1.0 mmol), Boronic Ester (1.2 mmol), and Pd catalyst/ligand.
-
Base Addition: Add TMSOK (192 mg, 1.5 mmol). Note: TMSOK is hygroscopic; handle quickly or in a glovebox.
-
Solvent: Add Anhydrous THF (5 mL).
-
Reaction: Stir at Room Temperature to 50°C.
-
Why? TMSOK is soluble in THF and highly active. Many couplings proceed at RT, completely eliminating thermal hydrolysis risks.
-
-
Quench: Upon completion, quench with saturated
solution (buffers the pH) before extraction.
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate protocol based on substrate stability.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Yield + Carboxylic Acid detected | Ester Hydrolysis | Switch to Protocol B (TMSOK/Anhydrous). Reduce reaction temperature. |
| Low Conversion (Starting Material remains) | Catalyst Deactivation | Ensure strict |
| Protodeboronation (Arene formation) | Unstable Boronic Acid | Use Boronic Esters (Pinacol) or increase base concentration slightly. Add excess boronate (1.5 equiv). |
| Homocoupling (Ar-Ar) | Oxidation of Boronate | Oxygen leak in system. Improve degassing (freeze-pump-thaw). |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Denmark, S. E., & Smith, R. C. (2010). Potassium Trimethylsilanolate: A Versatile Reagent for the Suzuki−Miyaura Cross-Coupling of Arylboronic Esters/Silanols. Journal of the American Chemical Society.[2][3] (Contextual reference for TMSOK utility in anhydrous coupling).
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
- Tang, H., et al. (2011). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Letters. (Specific protocol for TMSOK usage).
Sources
Application Notes and Protocols for the Solvothermal Synthesis of Coordination Polymers with Methoxy-Biphenyl Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coordination polymers (CPs), also known as metal-organic frameworks (MOFs), are a class of crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands.[1] The use of specifically designed organic linkers, such as those derived from methoxy-biphenyl carboxylic acids, allows for the rational design and synthesis of CPs with tailored structures and functionalities.[2][3] The methoxy groups can influence the electronic properties and coordination behavior of the ligand, while the biphenyl backbone provides rigidity and potential for porosity. This guide provides a comprehensive overview of the solvothermal synthesis of coordination polymers using methoxy-biphenyl ligands, detailing the underlying principles, experimental protocols, and characterization techniques. Furthermore, it explores the potential applications of these materials, particularly in the realm of drug delivery.[4][5]
Introduction to Solvothermal Synthesis and Methoxy-Biphenyl Ligands
Solvothermal synthesis is a widely employed method for the preparation of CPs.[2][3][6] It involves heating a solution of the metal salt and the organic linker in a sealed vessel, such as a Teflon-lined autoclave, at temperatures above the boiling point of the solvent.[7] This technique offers several advantages, including the ability to grow high-quality single crystals suitable for X-ray diffraction analysis and the potential to form unique framework structures that may not be accessible under ambient conditions.[6]
The choice of the organic ligand is a critical factor in determining the final structure and properties of the coordination polymer.[2][3] Methoxy-biphenyl dicarboxylic acids are attractive linkers due to several key features:
-
Tunable Coordination Modes: The carboxylic acid groups can coordinate to metal centers in various modes (e.g., monodentate, bidentate, bridging), leading to a diversity of network topologies.
-
Electronic Effects: The electron-donating methoxy groups can influence the electron density of the aromatic rings and the carboxylate groups, potentially affecting the metal-ligand bond strength and the material's electronic properties.
-
Structural Rigidity and Flexibility: The biphenyl backbone provides a degree of rigidity, which is crucial for forming stable porous frameworks. However, rotation around the C-C single bond between the phenyl rings allows for some conformational flexibility, which can accommodate different metal coordination environments.[8]
The "Why" Behind Experimental Choices: Key Parameters in Solvothermal Synthesis
The successful synthesis of a desired coordination polymer is highly dependent on the careful control of several experimental parameters.[6] Understanding the influence of each parameter is crucial for rational design and optimization.
Temperature and Reaction Time
Temperature is a critical factor that influences the kinetics of nucleation and crystal growth. Higher temperatures generally lead to faster reaction rates but can also favor the formation of thermodynamically more stable, often denser, phases. Conversely, lower temperatures may yield kinetically favored, metastable structures.[6] The reaction time must be sufficient to allow for the formation of well-defined crystals.
Solvents
The choice of solvent or solvent mixture is paramount.[6] The solvent's polarity, boiling point, and ability to coordinate with the metal ions can significantly impact the final product. Protic solvents like water and alcohols can participate in hydrogen bonding and may be incorporated into the final structure. Aprotic solvents such as N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) are commonly used due to their high boiling points and good solvating properties for both the metal salts and organic linkers.[9]
pH and Modulators
The pH of the reaction mixture can influence the deprotonation state of the carboxylic acid groups on the methoxy-biphenyl ligand, thereby affecting its coordination behavior.[6] Modulators, such as monocarboxylic acids or mineral acids, are often added in small amounts to control the rate of framework assembly. They compete with the primary linker for coordination to the metal centers, slowing down the reaction and promoting the growth of larger, higher-quality crystals.
Molar Ratios of Reactants
The stoichiometry of the metal salt and the organic linker is a fundamental parameter that dictates the composition of the resulting coordination polymer. Varying the molar ratios can lead to the formation of different phases with distinct structures and properties.
Experimental Workflow and Protocols
The following sections provide a generalized workflow and detailed protocols for the solvothermal synthesis of coordination polymers using methoxy-biphenyl ligands.
General Synthesis Workflow
The overall process for synthesizing and characterizing these materials can be visualized as follows:
Caption: General workflow for the solvothermal synthesis and characterization of coordination polymers.
Detailed Protocol: Synthesis of a Zinc-Methoxy-Biphenyl Coordination Polymer
This protocol provides a representative example for the synthesis of a coordination polymer using Zinc(II) nitrate hexahydrate and 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid.
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid (H₂DMBPDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Analytical balance
-
Oven
-
Centrifuge or filtration apparatus
-
Vacuum oven
Procedure:
-
Preparation of the Reaction Mixture:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O and 0.1 mmol of H₂DMBPDC in 10 mL of DMF.
-
Sonicate the mixture for 5-10 minutes to ensure complete dissolution.
-
-
Solvothermal Reaction:
-
Seal the vial tightly.
-
Place the vial in an oven and heat at a constant temperature (e.g., 120 °C) for a specified duration (e.g., 48 hours).
-
-
Isolation of the Product:
-
After the reaction is complete, allow the oven to cool down slowly to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Subsequently, wash with ethanol (3 x 10 mL) to exchange the high-boiling DMF.
-
-
Activation:
-
Dry the product in a vacuum oven at an elevated temperature (e.g., 100-150 °C) overnight. This step is crucial to remove the solvent molecules from the pores of the coordination polymer.
-
Protocol for Drug Loading
This protocol outlines the general procedure for encapsulating a drug molecule within the synthesized coordination polymer.
Materials:
-
Activated coordination polymer
-
Drug of choice (e.g., Ibuprofen, Doxorubicin)
-
Appropriate solvent for the drug
Equipment:
-
Vials
-
Shaker or rotator
-
Centrifuge
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Drug Solution: Prepare a stock solution of the drug in a suitable solvent at a known concentration.
-
Loading: Immerse a known amount of the activated coordination polymer in the drug solution.
-
Incubation: Gently shake or rotate the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for the diffusion of the drug molecules into the pores of the material.
-
Isolation of Drug-Loaded Material: Collect the solid by centrifugation and wash it with a small amount of fresh solvent to remove any surface-adsorbed drug.
-
Quantification of Loaded Drug: Determine the concentration of the drug remaining in the supernatant using UV-Vis spectrophotometry or HPLC. The amount of loaded drug can be calculated by subtracting the amount of drug in the supernatant from the initial amount.
Characterization Techniques
A suite of analytical techniques is essential to confirm the synthesis of the desired coordination polymer and to elucidate its properties.[10][11]
| Technique | Information Obtained |
| Powder X-ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the bulk sample. The experimental pattern can be compared to a simulated pattern from single-crystal X-ray diffraction data.[11] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the coordination of the carboxylate groups to the metal center by observing the shift in the C=O stretching frequency.[11] |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the coordination polymer and can provide information about the presence of coordinated or guest solvent molecules.[11] |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology and particle size of the synthesized crystals.[9][11] |
| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional atomic arrangement of the coordination polymer, including bond lengths, bond angles, and the overall network topology. |
| Gas Sorption Analysis | Measures the porosity and surface area of the material, which is particularly important for applications in gas storage and separation. |
Potential Applications in Drug Development
Coordination polymers synthesized with methoxy-biphenyl ligands hold promise for various applications in drug development, primarily as drug delivery vehicles.[4]
-
Controlled and Sustained Release: The porous nature of these materials allows for the encapsulation of therapeutic agents. The release of the drug can be controlled by the pore size of the framework and the interactions between the drug and the host material.[12]
-
Targeted Delivery: The surface of the coordination polymer particles can be functionalized with targeting moieties to direct them to specific cells or tissues.
-
Biocompatibility: The choice of biocompatible metals (e.g., Zn, Fe, Mg) and organic linkers is crucial for in vivo applications.[12]
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Amorphous Product | Reaction temperature too high/low; Reaction time too short; Inappropriate solvent. | Systematically vary the reaction temperature and time. Screen different solvents or solvent mixtures. |
| Formation of Multiple Phases | Reaction conditions favor multiple nucleation events. | Introduce a modulator to control the crystallization rate. Adjust the pH of the reaction mixture. |
| Low Yield | Incomplete reaction; Low solubility of reactants. | Increase the reaction time. Use a co-solvent to improve solubility. |
| Small Crystal Size | Rapid nucleation. | Lower the reaction temperature. Use a modulator. |
Conclusion
The solvothermal synthesis of coordination polymers with methoxy-biphenyl ligands offers a versatile platform for the creation of functional materials with tunable properties. By carefully controlling the experimental parameters, researchers can design and synthesize novel frameworks with potential applications in drug delivery and other biomedical fields. The protocols and guidelines presented in this document provide a solid foundation for the exploration of this exciting class of materials.
References
-
AIP Publishing. (2019, November 18). 2D coordination polymers: Design guidelines and materials perspective. Retrieved from [Link]
-
Zhao, Y., Li, K., & Li, J. (n.d.). Solvothermal synthesis of multifunctional coordination polymers. SciSpace. Retrieved from [Link]
-
Zhao, Y., Li, K., & Li, J. (2010). Review. Solvothermal Synthesis of Multifunctional Coordination Polymers. ResearchGate. Retrieved from [Link]
-
Zhao, Y., Li, K., & Li, J. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B, 65(8), 976-998. Retrieved from [Link]
-
Hasankhani, A., Amofar, A., & Morsali, A. (2023). Controlled bottom-up synthesis and characterization of crystalline and amorphous lead(II) coordination polymers: Sonochemical methods, structure–property relationship, and photocatalytic applications. Scientific Reports, 13(1), 19895. Retrieved from [Link]
-
Nath, M., Kumar, A., & Pokharia, S. (2015). Synthesis and characterization of metal coordination polymers with fumaroyl bis (paramethoxyphenylcarbamide) by using FTIR, XRD, SEM and TG techniques. Cogent Chemistry, 1(1), 1030491. Retrieved from [Link]
-
Author, N/A. (n.d.). Synthesis and characterization of coordination polymers based on coinage metal ions and thio-derivatives of guanosine and. TESI doctorals en xarxa. Retrieved from [Link]
-
Hazra, A., Mondal, S., & Ghosh, S. K. (2018). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm, 20(17), 2355-2363. Retrieved from [Link]
-
Zheng, N., Wu, T., & Chen, J. (2005). Two-Step Solvothermal Preparation of a Coordination Polymer Containing a Transition Metal Complex Fragment and a Thiostannate Anion: [{Mn(en)2}2(μ-en)(μ-Sn2S6)]∞ (en, Ethylenediamine). Crystal Growth & Design, 5(5), 1755-1757. Retrieved from [Link]
-
ResearchGate. (n.d.). Electronic and structural characterization of the coordination polymers. Retrieved from [Link]
-
Author, N/A. (n.d.). Metal Organic Frameworks (MOFs): An Overview of Synthesis Methods. N/A. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvothermal synthesis protocol for Mn‐MOF (1). Retrieved from [Link]
-
Sahoo, S. C., et al. (2020). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Molecules, 25(19), 4559. Retrieved from [Link]
-
Butova, V. V., et al. (2016). Metal-organic frameworks: structure, properties, methods of synthesis and characterization. Russian Chemical Reviews, 85(3), 280-307. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Advanced coordination polymer materials for drug delivery systems. SciSpace. Retrieved from [Link]
-
Tuleushov, G., & Attfield, M. (n.d.). Synthesis of metal organic framework materials by performing linker exchanges using solvotherm. International Journal of Biology and Chemistry. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Coordination Polymers – Knowledge and References. Retrieved from [Link]
-
Smith, A. J., et al. (2024). Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. Chemical Science, 15(21), 8141-8150. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of coordination polymers based on a 2,2′-dimethoxy-1,1′-biphenyl scaffold and Hg(II), Co(II), or Zn(II). Retrieved from [Link]
-
Di-Dio, R. F., et al. (2023). Highlighting Recent Crystalline Engineering Aspects of Luminescent Coordination Polymers Based on F-Elements and Ditopic Aliphatic Ligands. Polymers, 15(18), 3788. Retrieved from [Link]
-
Rieter, W. J., et al. (2008). Coordination polymer particles as potential drug delivery systems. Chemical Communications, (37), 4448-4450. Retrieved from [Link]
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- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Coordination polymer particles as potential drug delivery systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. znaturforsch.com [znaturforsch.com]
- 7. books.lucp.net [books.lucp.net]
- 8. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Controlled bottom-up synthesis and characterization of crystalline and amorphous lead(II) coordination polymers: Sonochemical methods, structure–property relationship, and photocatalytic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Crystallization of 3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic Acid (MMPBA)
This Application Note serves as a definitive technical guide for the crystallization and purification of 3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic acid (referred to herein as MMPBA ). This intermediate, characterized by its biphenyl core with mixed acid/ester functionality, presents unique process challenges—specifically the risk of ester hydrolysis and the separation of structurally similar impurities.
The protocols below are designed for high-purity isolation (>99.5% HPLC) suitable for late-stage pharmaceutical or advanced material applications.
Introduction & Molecular Analysis
MMPBA is a biphenyl derivative containing three distinct functional groups: a carboxylic acid (C3), a methoxy ether (C5), and a methyl ester (C4').
-
Chemical Formula: C₁₆H₁₄O₅
-
Molecular Weight: ~286.28 g/mol
-
pKa (Calculated): ~4.2 (Benzoic acid moiety)
-
LogP (Predicted): ~2.8
Critical Quality Attributes (CQAs)
The crystallization process must address three primary impurity classes common in Suzuki-Miyaura coupling syntheses of this scaffold:
-
The Diester Impurity: Methyl 3-(4-methoxycarbonylphenyl)-5-methoxybenzoate. (Non-acidic, lipophilic).
-
The Diacid Impurity: 3-(4-Carboxyphenyl)-5-methoxybenzoic acid. (Highly polar, result of ester hydrolysis).
-
Homocoupling Byproducts: Biphenyl dimers lacking the asymmetry of the target.
Solubility Profile & Solvent Selection
MMPBA exhibits "Janus-like" solubility due to the coexistence of the polar carboxylic acid and the lipophilic ester/methoxy groups.
Table 1: Solubility Assessment at 25°C
| Solvent System | Solubility | Role in Protocol |
| THF | High (>150 mg/mL) | Primary Solvent (Dissolution) |
| Ethanol | Moderate (50-80 mg/mL) | Recrystallization Solvent |
| Toluene | Low (<5 mg/mL) | Anti-Solvent / Slurry Wash |
| Water (pH 2) | Insoluble | Anti-Solvent (Precipitation) |
| Water (pH 8) | Soluble (as Carboxylate) | Reactive Crystallization Medium |
| Heptane | Insoluble | Strong Anti-Solvent |
Crystallization Protocols
Protocol A: Reactive Crystallization (pH Swing)
Objective: Primary purification to remove non-acidic impurities (Diester, Halides) and Homocoupling byproducts. Mechanism: Selective ionization of the carboxylic acid.
Step-by-Step Methodology:
-
Dissolution: Suspend crude MMPBA (1.0 eq) in Water (10 vol) .
-
Basification: Slowly add 1.0 M NaHCO₃ (1.1 eq) at 20-25°C .
-
Critical Control: Do NOT use NaOH or KOH. Strong bases will hydrolyze the methyl ester on Ring B to the diacid impurity.
-
Target pH: 7.5 – 8.0.
-
-
Filtration: Stir for 30 minutes. Filter the solution through a Celite pad to remove insoluble non-acidic impurities (Diester, Pd-catalyst residues).
-
Acidification (Crystallization):
-
Cool filtrate to 10°C .
-
Slowly add 1.0 M HCl dropwise over 2 hours.
-
Nucleation Point: Typically occurs at pH ~5.5.
-
Continue addition until pH reaches 2.0.
-
-
Isolation: Filter the white precipitate. Wash with cold water (2 x 3 vol) to remove inorganic salts.
-
Drying: Vacuum dry at 45°C for 12 hours.
Protocol B: Anti-Solvent Polishing (THF/Heptane)
Objective: Removal of polar impurities (Diacid) and control of Crystal Size Distribution (CSD). Mechanism: Solubility differential based on polarity.
Step-by-Step Methodology:
-
Dissolution: Dissolve the dried cake from Protocol A in THF (5 vol) at 50°C . Ensure complete dissolution.
-
Polishing Filtration: Pass through a 0.45 µm PTFE filter to remove dust/seeds.
-
Anti-Solvent Addition:
-
Add Heptane (2 vol) slowly over 20 minutes at 50°C to approach the metastable limit.
-
Seed with 0.5 wt% pure MMPBA crystals (if available) to initiate controlled growth.
-
-
Cooling Ramp:
-
Cool from 50°C to 20°C at a rate of 10°C/hour .
-
Add remaining Heptane (8 vol) over 2 hours at 20°C.
-
-
Aging: Stir the slurry at 20°C for 4 hours to ripen crystals (Ostwald ripening).
-
Isolation: Filter and wash with 10% THF in Heptane.
-
Drying: Vacuum dry at 50°C.
Process Logic & Impurity Fate Mapping
The following diagram illustrates the fate of impurities through the two-stage purification process.
Figure 1: Impurity Fate Mapping showing the rejection of lipophilic impurities in Step 1 and polar impurities in Step 3.
Experimental Workflow: pH-Swing Crystallization
This diagram details the critical process parameters (CPPs) for the reactive crystallization step, emphasizing the pH control required to prevent ester hydrolysis.
Figure 2: Workflow for Protocol A (pH Swing) highlighting Critical Process Parameters (CPPs).
Analytical Validation
To confirm the success of the crystallization, the following analytical methods are recommended:
-
HPLC Purity:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. Gradient 10-90% B over 20 min.
-
Detection: UV at 254 nm.
-
Success Criteria: Diester < 0.10%, Diacid < 0.15%.
-
-
X-Ray Powder Diffraction (XRPD):
-
Verify crystalline form. Amorphous content indicates improper drying or rapid precipitation.
-
-
¹H-NMR (DMSO-d₆):
-
Confirm integrity of the methyl ester (singlet at ~3.8-3.9 ppm) and methoxy group (singlet at ~3.8 ppm).
-
Absence of ethyl peaks (if Ethanol was used) to ensure no solvates or transesterification.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<70%) | pH not low enough during acidification. | Ensure final pH reaches 2.0. The acid has a pKa ~4.2; stopping at pH 4.0 leaves ~50% in solution. |
| High Diacid Impurity | Hydrolysis during dissolution. | Use NaHCO₃ instead of NaOH. Keep temperature <25°C during the basic phase. Minimize hold times at high pH. |
| "Oiling Out" | Acidification too fast or temperature too high. | Reduce temperature to 10°C before acidification. Slow down HCl addition rate. Seed at the cloud point. |
| Gelation | High concentration or rapid precipitation. | Increase water volume to 15V. Apply vigorous agitation during acidification. |
References
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann. (General principles of reactive crystallization and pH swing).
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Protocols for anti-solvent crystallization and impurity rejection).
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Techniques for controlling crystal habit and preventing oiling out).
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Context for the synthesis and impurity profile of biphenyl derivatives).
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Solubility behavior of carboxylic acids and salts).
Troubleshooting & Optimization
Separating mono-acid from di-acid byproducts in Suzuki coupling
Technical Support Center: Separating Mono-Acid from Di-Acid Byproducts in Suzuki Coupling
Introduction: The Charge & Solubility Challenge
In drug discovery and process chemistry, Suzuki-Miyaura coupling frequently involves acidic substrates (e.g., halobenzoic acids, boronic acids with carboxylates) or precursors (esters/nitriles) that undergo hydrolysis. A critical purification bottleneck arises when the reaction produces a mixture of Mono-Acids (desired product) and Di-Acids (byproducts such as homodimers or over-coupled species).
This guide provides high-precision protocols to separate these species based on their distinct pKa values, lipophilicity (LogD), and anionic charge states .
Module 1: The "pH-Switch" Extraction Protocol
Principle: While both species are acidic, Di-acids often exhibit higher water solubility in their dianionic state compared to mono-acids. By carefully controlling the pH, you can selectively protonate the mono-acid to extract it into an organic phase while retaining the di-acid (as a mono- or dianion) in the aqueous phase, or vice versa.
Step-by-Step Workflow
-
Initial Basification (Solubilization):
-
Quench reaction and adjust aqueous layer to pH > 10 using 1M NaOH or Na₂CO₃.
-
Why: Ensures both Mono-acid and Di-acid are fully deprotonated (R-COO⁻ and R-(COO⁻)₂).
-
Wash with a non-polar solvent (e.g., Hexanes or MTBE) to remove non-acidic impurities (unreacted halides, phosphine ligands). Discard organic layer.
-
-
The "Differential Protonation" Step (The Critical Split):
-
Target pH: Adjust the aqueous phase to pH 4.5 – 5.0 (typically just above the pKa of benzoic acid derivatives).
-
Mechanism:[1][2][3][4][5][6] At this pH, the Mono-acid often exists in equilibrium between its neutral (R-COOH) and anionic form, but significantly favors the organic phase if the lipophilic tail is large. The Di-acid, requiring two protonation events to become neutral, remains more charged/polar.
-
Extraction: Extract with 2-MeTHF or Ethyl Acetate .
-
Observation: The Mono-acid preferentially partitions into the organic layer.
-
Di-acid Fate: largely remains in the aqueous layer or precipitates at the interface if insoluble.
-
-
-
Polishing (Optional):
-
If the Di-acid is the product: Acidify the remaining aqueous layer to pH < 2 and extract with EtOAc.
-
Data Table: Solvent Selection for Acid Separation
| Solvent | Polarity (Dielectric) | Selectivity for Mono-Acids | Notes |
| Hexanes/Heptane | Low (1.9) | High | Only extracts highly lipophilic neutral acids. Rejects almost all di-acids. |
| MTBE | Low-Medium (2.6) | High | Excellent for rejecting polar di-acid impurities. |
| Dichloromethane (DCM) | Medium (8.9) | Low | Often solubilizes both species; avoid for difficult separations. |
| 2-MeTHF | Medium (6.2) | Medium | Good for solubilizing polar mono-acids; cleaner phase separation than THF. |
Module 2: Chromatographic Solutions (Ion Exchange & RP-HPLC)
When extraction fails (e.g., both species are highly lipophilic), chromatography based on net charge is the definitive solution.
Method A: Anion Exchange Chromatography (SAX)
This is the most robust method for separating Mono-acids (-1 charge) from Di-acids (-2 charge).
-
Stationary Phase: Strong Anion Exchange (SAX) resin (Quaternary amine).
-
Mobile Phase: Methanol or Acetonitrile.
-
Protocol:
-
Load mixture at neutral pH (both species bind).
-
Elution Gradient: Increase ionic strength (e.g., Ammonium Acetate or Formic Acid).
-
Result: The Mono-acid (-1) elutes first (weaker interaction). The Di-acid (-2) elutes later (stronger interaction).
-
Method B: Reverse Phase (C18) with pH Modifiers
-
Modifier: Use 0.1% Formic Acid (pH ~2.7) or 0.1% TFA .
-
Mechanism: At low pH, acids are neutral. Separation relies purely on hydrophobicity.
-
Prediction: If the Di-acid is a homodimer (e.g., Biaryl-dicarboxylic acid), it is often more retained than the Mono-acid due to increased surface area, unless the polarity of the second carboxyl group dominates.
-
-
Alternative: Use Ammonium Bicarbonate (pH 10) buffer.
Visualizing the Separation Logic
The following diagram illustrates the decision matrix for separating these byproducts.
Caption: Decision tree for selecting the optimal purification route based on solubility and charge differences.
Troubleshooting & FAQs
Q1: I am synthesizing a biaryl mono-acid, but I see a "dimer" impurity. Is this the di-acid? A: Likely, yes. If you are using a boronic acid with a carboxyl group (e.g., 4-carboxyphenylboronic acid), the "dimer" is often the homocoupled byproduct (biphenyl-4,4'-dicarboxylic acid).
-
Fix: This homodimer is a Di-acid. It will be much more polar at pH 7-9 than your product. Use the Module 1 extraction, keeping the aqueous phase basic enough to retain the dimer while extracting the mono-acid product into a semi-polar solvent like EtOAc or THF/EtOAc mixtures.
Q2: My mono-acid product is precipitating with the di-acid during acidification. A: This is "co-precipitation."
-
Fix: Do not acidify all the way to pH 1. Stop at pH 4.0 - 4.5 . At this pH, the di-acid (pKa1 ~3.5, pKa2 ~4.5) may still be partially soluble (mono-anionic), while the mono-acid (pKa ~4.5) might precipitate or extract.[5][6][7] Alternatively, switch to Salting Out : Add NaCl to the basic solution to force the less soluble organic mono-salt out of solution before acidification.
Q3: Can I use silica gel chromatography? A: Yes, but standard silica is acidic.
-
Protocol: You must dope the mobile phase with 1% Acetic Acid to keep the acids protonated (neutral) so they don't streak.
-
Separation: On silica, the Di-acid is usually more polar (lower Rf) than the Mono-acid due to the extra hydrogen-bonding carboxyl group.
Q4: How do I prevent the formation of the Di-acid if it comes from a di-halo starting material? A: This is a selectivity issue.
-
Statistical Control: Use a large excess of the di-halo species (3-5 equivalents) relative to the boronic acid. This statistically favors the mono-coupled product.
-
Catalyst: Use a bulky ligand (e.g., Pd(P(t-Bu)3)2 ) which makes the second oxidative addition (to the sterically more crowded mono-product) slower.
References
-
BenchChem. (2025).[8][9] Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. Retrieved from
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from
-
Mettler Toledo. (2023). Suzuki Cross-Coupling Reactions Mechanisms and Process Safety. Retrieved from
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide and Side Reactions. Retrieved from
-
ResearchGate. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Retrieved from
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction yields and purity.
The synthesis of this biaryl compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1] This powerful palladium-catalyzed method forms a carbon-carbon bond between an aryl halide (3-bromo-5-methoxybenzoic acid) and an organoboron species (4-(methoxycarbonyl)phenylboronic acid or its ester derivatives).[2][3] While robust, the reaction is complex, with multiple interdependent parameters that can influence its success. This guide provides field-proven insights to navigate these complexities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I'm observing no product formation. What are the primary causes and how can I fix this?
Low or no yield is the most common issue and can typically be traced back to one of four key areas: the catalyst system, reaction conditions, reagent quality, or the presence of water-sensitive intermediates.[4]
A1: Systematic Troubleshooting Steps:
-
Verify Catalyst and Ligand Activity:
-
Catalyst Oxidation: The active Pd(0) catalyst is sensitive to oxygen.[4] If your reaction mixture turns black (palladium black), it's a sign of catalyst decomposition.[5] Ensure your palladium source, especially Pd(PPh₃)₄, is fresh and has been stored properly under an inert atmosphere. For Pd(II) pre-catalysts like Pd(OAc)₂, ensure your conditions promote efficient in-situ reduction to Pd(0).
-
Catalyst Loading: If you suspect catalyst deactivation, incrementally increase the loading from a typical 1-2 mol% to 3-5 mol%.[6]
-
-
Optimize Reaction Conditions:
-
Temperature: Many Suzuki couplings require heat (e.g., 80-100 °C) to proceed at a reasonable rate.[8][9] If your reaction is sluggish at a lower temperature, cautiously increasing it may improve the outcome. However, excessive heat can accelerate catalyst decomposition and side reactions.[4]
-
Inert Atmosphere: Oxygen is detrimental. Ensure all reagents and the reaction vessel are thoroughly purged. Degas your solvent by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[4][10]
-
-
Assess Reagent Quality and Stoichiometry:
-
Boronic Acid Purity: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[2] Use fresh, high-purity 4-(methoxycarbonyl)phenylboronic acid. Consider using a more stable boronic ester derivative, like a pinacol ester, which can be more robust.[11]
-
Aryl Halide Reactivity: The reactivity order for the halide is I > Br > OTf >> Cl.[3] While 3-bromo-5-methoxybenzoic acid is a suitable substrate, ensure it is pure. If you were considering using an aryl chloride, a more specialized catalyst system with bulky, electron-rich ligands would be required.[12]
-
Base Integrity: The base is crucial for activating the boronic acid.[13] Ensure your base (e.g., K₂CO₃, K₃PO₄) is a fine, dry powder. Clumped or old base may be hydrated and less effective.
-
Q2: My reaction is working, but I'm getting significant side products. How can I identify and minimize them?
Side reactions compete with your desired cross-coupling, consuming starting materials and complicating purification. The most common culprits are homocoupling, protodeboronation, and dehalogenation.[5][14]
A2: Strategies to Minimize Common Side Products:
-
Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl (4,4'-dimethoxycarbonylbiphenyl). It is often promoted by the presence of oxygen or Pd(II) species.[2]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom to form methyl benzoate. It is often accelerated by high temperatures and aqueous basic conditions.[6][8]
-
Dehalogenation: This involves the replacement of the bromine on 3-bromo-5-methoxybenzoic acid with a hydrogen atom, yielding 3-methoxybenzoic acid. This can occur if hydride sources are present.[2]
-
Mitigation:
-
Avoid potential hydride sources like amine bases or alcohol solvents if dehalogenation is a major issue. Stick to carbonate or phosphate bases and aprotic solvents like dioxane or toluene.[4]
-
-
Q3: The reaction starts but seems to stall before completion. What's causing this and what should I do?
A stalling reaction often points to catalyst deactivation or an insufficient amount of a key reagent.
A3: Diagnosing and Reviving a Stalled Reaction:
-
Check for Catalyst Decomposition: As mentioned, the formation of palladium black is a clear indicator. The catalyst may have a limited lifetime under the reaction conditions.
-
Insufficient Base: The base is consumed during the reaction. Ensure you are using at least 2-3 equivalents.[8] If the reaction stalls, adding another portion of fresh, dry base may restart it.
-
Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation and deactivation.[4] For monodentate ligands like PPh₃, a Pd:ligand ratio of 1:2 to 1:4 is common.[6]
-
Re-addition of Catalyst: If you suspect the initial catalyst has died, a second addition of the catalyst (and ligand) under a positive flow of inert gas can sometimes push the reaction to completion.
Q4: I am struggling to purify my final product, 3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic acid. What is an effective purification strategy?
The product contains a carboxylic acid, while a key starting material (boronic acid) and a potential byproduct (dehalogenated starting material) are also acidic, which can complicate standard silica gel chromatography.[16]
A4: Recommended Purification Workflow:
-
Acid-Base Workup: This is the most effective way to separate your acidic product from neutral impurities and excess boronic acid.
-
After the reaction, perform an initial aqueous workup.
-
Dissolve the crude material in an organic solvent like ethyl acetate and extract with a basic aqueous solution (e.g., 1M Na₂CO₃ or NaHCO₃). Your carboxylic acid product will move into the aqueous layer as its carboxylate salt.
-
Separate the layers. The organic layer will contain neutral byproducts like the homocoupled species.
-
Carefully re-acidify the aqueous layer with a strong acid (e.g., 1M or 2M HCl) until the product precipitates out. The pH should ideally be brought to ≤ 4.[17]
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
-
Recrystallization: If the product obtained after the acid-base workup is still not pure, recrystallization can be an excellent final step.
Q5: The methyl ester on my boronic acid starting material is being hydrolyzed during the reaction. How can I prevent this?
The use of strong bases like NaOH or KOH, especially with prolonged heating in the presence of water, can lead to saponification (hydrolysis) of the methyl ester, resulting in the formation of the corresponding carboxylic acid and reducing the yield of the desired product.[13]
A5: Protecting the Ester Group:
-
Choice of Base: This is the most critical factor. Avoid strong hydroxide bases. Instead, use milder inorganic bases that are less likely to promote hydrolysis.
-
Reaction Time and Temperature: Do not heat the reaction for longer than necessary. Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous co-solvents, minimizing the amount of water can help reduce the rate of hydrolysis. However, some water is often necessary for the base to be effective and to facilitate the dissolution of the boronate species.[2] A careful balance is required.
Data & Workflow Visualization
Table 1: Troubleshooting Guide for Key Reaction Parameters
| Parameter | Common Problem | Recommended Optimization | Rationale |
| Catalyst | Low activity, formation of Pd black | Use a fresh source of Pd(PPh₃)₄ or a more active pre-catalyst (e.g., Buchwald type). Increase loading to 3-5 mol%.[6] | The active Pd(0) species is prone to oxidation and aggregation, leading to deactivation.[4][5] |
| Ligand | Sluggish reaction, low yield | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[7][12] | These ligands promote faster oxidative addition and reductive elimination steps in the catalytic cycle. |
| Base | Ester hydrolysis, low yield | Use milder bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.[9][10] | Strong bases can hydrolyze the ester. The physical state of the base affects its reactivity and solubility.[6] |
| Solvent | Poor solubility, side reactions | Use degassed aprotic solvents like 1,4-Dioxane, Toluene, or DMF, often with a small amount of water.[6][8] | The solvent choice impacts reagent solubility and reaction kinetics. Degassing is crucial to prevent catalyst oxidation.[4] |
| Temperature | Reaction is slow or stalls | Cautiously increase temperature from RT to 80-100 °C. Monitor for decomposition.[9] | Higher temperatures increase reaction rates but can also accelerate catalyst decomposition and side reactions.[4] |
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q: What is a reliable, general starting protocol for this synthesis? A: A robust starting point is crucial. See the detailed experimental protocol in the next section for a comprehensive procedure. In summary: combine 3-bromo-5-methoxybenzoic acid (1.0 equiv), 4-(methoxycarbonyl)phenylboronic acid (1.2-1.5 equiv), and a base like K₂CO₃ (2.0-3.0 equiv) in a Schlenk flask. Evacuate and backfill with an inert gas. Add a degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1), followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Heat the mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS until completion.[6][8]
Q: How do I choose the best palladium catalyst and ligand? A: For this specific transformation, which doesn't involve exceptionally hindered substrates, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ , is a very common and effective choice.[8] If yields are poor, a more modern system using a Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃ ) can significantly improve results, especially with less reactive aryl halides.[13]
Q: What is the role of the base, and which one should I use? A: The base plays a critical role in the transmetalation step. It reacts with the organoboron species to form a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group from boron to the palladium center.[13][20] For this synthesis, where an ester group is present, it is critical to avoid strong bases like NaOH or KOH. The recommended bases are K₂CO₃ , K₃PO₄ , or Cs₂CO₃ .[9][10]
Q: Why is it so important to degas the solvent and use an inert atmosphere? A: The catalytically active species is Pd(0). Molecular oxygen present in the solvent or atmosphere can oxidize Pd(0) to Pd(II), which is catalytically inactive in the first step of the cycle.[4] This "kills" the catalyst, leading to low yields or complete reaction failure. Oxygen can also oxidize phosphine ligands and promote undesirable side reactions like the homocoupling of boronic acids.[2]
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling
Disclaimer: This is a representative protocol and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a risk assessment before starting any chemical synthesis.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methoxybenzoic acid (1.0 equiv), 4-(methoxycarbonyl)phenylboronic acid (1.2 equiv), and finely powdered potassium carbonate (K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure a completely anaerobic environment.[8]
-
Solvent Addition: Prepare a solvent mixture of 1,4-Dioxane and water (e.g., 4:1 v/v). Degas this mixture thoroughly by sparging with argon for at least 30 minutes. Add the degassed solvent to the flask via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).
-
Reaction: Place the flask in a pre-heated oil bath at 85-95 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material (3-bromo-5-methoxybenzoic acid) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and extract with a 1M Na₂CO₃ aqueous solution. The product will move to the aqueous layer.
-
Carefully acidify the separated basic aqueous layer with 2M HCl with stirring in an ice bath until the product precipitates (pH ~2-3).
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water and then with a small amount of cold hexanes.
-
Dry the purified 3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic acid under high vacuum.
-
References
-
Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
-
Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling.
-
Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
-
Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry.
-
ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction.
- Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). Pure and Applied Chemistry, 71(8), 1433-1442.
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
-
Myers, A. G. The Suzuki Reaction. Harvard University.
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
-
ResearchGate. Side reactions of Suzuki cross-coupling.
-
Royal Society of Chemistry. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers.
-
ACS Publications. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega.
-
Reddit. Trouble isolating my Suzuki coupling biaryl acid product. : r/chemistry.
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
-
Benchchem. Technical Support Center: Synthesis of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid.
-
ResearchGate. Representative Suzuki coupling reaction and hydrolysis products.
-
Organic Chemistry Portal. Suzuki Coupling.
-
Royal Society of Chemistry. A supramolecular palladium catalyst for Suzuki–Miyaura coupling in aqueous media. RSC Advances.
-
ResearchGate. Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid.
-
ResearchGate. Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst.
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
-
MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
-
Google Patents. CN104151157A - Preparation method of methoxybenzoic acid.
-
Sciencemadness Discussion Board. 3,4-dihydroxy-5-methoxybenzaldehyde synthesis.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. benchchem.com [benchchem.com]
- 20. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Biphenyl Synthesis
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed biphenyl synthesis. Catalyst poisoning is a frequent and frustrating impediment to achieving high yields and reproducible results in cross-coupling reactions. This guide is structured to provide not just procedural solutions, but also a deeper understanding of the underlying chemical principles, empowering you to diagnose and resolve issues with confidence.
Grounded in scientific integrity, this center offers field-proven insights and self-validating protocols. Every recommendation is supported by authoritative references to ensure you are equipped with the most reliable information.
Troubleshooting Guide: From Diagnosis to Solution
This section is designed to address specific experimental failures in a question-and-answer format, providing a logical workflow from problem identification to resolution.
Question 1: My Suzuki-Miyaura reaction has stalled, or the yield is significantly lower than expected. How do I confirm if catalyst poisoning is the culprit?
A sudden drop in yield or a complete halt in reaction progress, especially for a previously optimized protocol, strongly suggests catalyst deactivation or poisoning.[1][2] While factors like reagent stoichiometry and temperature are critical, poisoning by trace impurities is a common and often overlooked cause.[3]
Diagnostic Workflow:
-
Reagent Purity Assessment: The primary investigation should focus on the purity of all reaction components.
-
Starting Materials (Aryl Halides & Boronic Acids): Sulfur-containing compounds (thiols, thioethers) are notorious poisons for palladium catalysts.[4][5] Nitrogen-containing heterocycles present in your substrates can also bind to the palladium center and deactivate it.[6] Analyze your starting materials for such impurities.
-
Solvents: Ensure solvents are anhydrous and deoxygenated. Peroxides in ethereal solvents like THF or dioxane can oxidize both the phosphine ligands and the active Pd(0) species.[7][8] The presence of oxygen can also lead to the undesirable homocoupling of the boronic acid.[1]
-
Base: The choice and purity of the base are crucial.[9] Inorganic bases can contain impurities that interfere with the catalyst.[10]
-
-
Ligand Integrity Check: Phosphine-based ligands are susceptible to oxidation, which renders them ineffective.
-
³¹P NMR Spectroscopy: This is the most definitive method to check for the presence of phosphine oxides. Oxidized phosphine ligands can lead to the formation of palladium black and increased side reactions like protodeboronation.[11]
-
-
Systematic Control Experiments: To pinpoint the source of the poison, systematically substitute each reagent from the failed reaction into a "gold standard" reaction that is known to work. If the reaction fails upon the introduction of a specific reagent, you have likely found the source of the poison.
Visualizing the Diagnostic Process:
Caption: A workflow for diagnosing the cause of reaction failure.
Frequently Asked Questions (FAQs)
Here we address common, specific questions related to palladium catalyst poisoning.
Q1: What are the most common chemical species that poison palladium catalysts in biphenyl synthesis?
A1: Catalyst poisons are substances that bind to the active sites of the catalyst, reducing its effectiveness.[12] Key culprits include:
-
Sulfur Compounds: Even trace amounts of thiols, thioethers, or sulfoxides can act as potent poisons by strongly binding to the palladium surface.[4][5][13]
-
Nitrogen Compounds: Certain nitrogen-containing heterocycles in your substrates can coordinate with the palladium center and inhibit catalysis.[6][14]
-
Halides: An excess of halide ions, particularly from additives or impure reagents, can interfere with the catalytic cycle.[12]
-
Other Coordinating Species: Cyanide is a well-known poison that can terminate the catalytic cycle by forming stable palladium-cyanide complexes.[15][16]
Q2: I'm seeing a black precipitate in my reaction. What is it, and is it related to catalyst deactivation?
A2: The black precipitate is likely "palladium black," which consists of agglomerated, inactive Pd(0) nanoparticles.[17][18] Its formation is a clear sign of catalyst deactivation. This can be caused by:
-
Ligand Degradation: If the stabilizing phosphine ligand is oxidized or otherwise degrades, the palladium atoms are no longer effectively coordinated and will aggregate.[18][19]
-
Unfavorable Reaction Conditions: Excessively high temperatures or the presence of oxygen can promote the decomposition of the active catalyst into palladium black.[1][18]
Q3: Can my choice of palladium precatalyst and ligand affect its resistance to poisoning?
A3: Absolutely. The choice of both the palladium source and the ligand is critical for a robust catalytic system.
-
Precatalysts: Modern precatalysts, such as the Buchwald G3 and G4 precatalysts, are designed for stability and efficient generation of the active Pd(0) species.[20][21] They often offer better performance and reproducibility compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like XPhos and SPhos) are often more effective at stabilizing the palladium center and can offer greater resistance to deactivation pathways.[22][23] N-heterocyclic carbene (NHC) ligands are also known for forming highly stable and active palladium complexes.[24]
Q4: Is it possible to regenerate a poisoned palladium catalyst?
A4: Regeneration can sometimes be possible, but its success depends on the nature of the poisoning.
-
For Palladium Black: If deactivation is due to the formation of palladium black, it may be possible to re-oxidize the Pd(0) to an active Pd(II) species and then re-form the catalyst complex.[17]
-
For Sulfur Poisoning: Regeneration from sulfur poisoning is more challenging. While thermal treatments can sometimes partially remove sulfur compounds, the poisoning is often irreversible.[13][25] In many laboratory-scale reactions, using a fresh batch of catalyst is often more practical and time-efficient than attempting regeneration.[17]
Visualizing Deactivation Pathways:
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- 25. dcl-inc.com [dcl-inc.com]
Technical Support Center: Purification of Methoxy-Substituted Benzoic Acids
Welcome to the technical support center for the purification of methoxy-substituted benzoic acids. This guide provides in-depth, field-proven insights into overcoming common challenges encountered during recrystallization. It is designed for researchers, scientists, and drug development professionals who require high-purity materials for their work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the recrystallization of methoxybenzoic acid isomers.
Q1: Why is recrystallization the preferred method for purifying methoxy-substituted benzoic acids?
Recrystallization is a powerful purification technique that leverages differences in solubility between the desired compound and impurities.[1][2][3] Methoxy-substituted benzoic acids are crystalline solids whose solubility is highly dependent on temperature in many solvents, making them ideal candidates for this method.[4][5] The process is efficient at removing by-products from synthesis, such as unreacted starting materials or colored impurities, by allowing the slow, selective formation of a pure crystal lattice.[6][7]
Q2: How does the position of the methoxy group (ortho, meta, para) affect recrystallization?
The position of the electron-donating methoxy group influences the molecule's polarity, crystal lattice energy, and acidity (pKa), which in turn dictates its solubility in various solvents.
-
Acidity (pKa): The pKa value affects solubility in aqueous acidic or basic solutions. The para-isomer (4-methoxybenzoic acid) is less acidic (pKa ≈ 4.47) than benzoic acid (pKa ≈ 4.20) due to the strong electron-donating resonance effect of the methoxy group.[8][9][10] The ortho- and meta-isomers have pKa values closer to that of benzoic acid.[10]
-
Solubility: These differences in polarity and acidity lead to distinct solubility profiles. For example, 4-methoxybenzoic acid is sparingly soluble in water but highly soluble in alcohols.[9][11] A solvent that works perfectly for the para-isomer may not be optimal for the ortho- or meta-isomers. Therefore, solvent selection must be tailored to the specific isomer being purified.
Q3: What are the characteristics of an ideal recrystallization solvent?
An ideal solvent for recrystallization should meet several criteria:[2][12]
-
High Solute Solubility at High Temperatures: The compound should be very soluble in the boiling solvent.
-
Low Solute Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).[12]
-
Chemical Inertness: The solvent must not react with the compound being purified.[13]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.[2]
-
Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out".[2][14]
Section 2: Solvent Selection and Properties
The choice of solvent is the most critical factor for a successful recrystallization. The following table provides a summary of suitable solvents for the isomers of methoxybenzoic acid.
| Isomer | Common Solvents | Comments |
| 2-Methoxybenzoic acid (o-Anisic acid) | Water, Ethanol, Ethanol/Water mixtures | Very soluble in hot water and alcohols.[15] A mixed solvent system can be effective for fine-tuning solubility. |
| 3-Methoxybenzoic acid (m-Anisic acid) | Alcohols (Methanol, Ethanol), Esters (Ethyl Acetate), Water | Good solubility in various polar organic solvents.[4][16] Soluble in boiling water.[16] |
| 4-Methoxybenzoic acid (p-Anisic acid) | Alcohols (Ethanol, Methanol), Toluene, Ethanol/Water mixtures | Sparingly soluble in cold water but solubility increases significantly in hot water.[11][17] Highly soluble in alcohols.[9][11] Toluene and ethanol/water are also effective solvent systems.[18] |
Section 3: Experimental Protocols
The following are detailed, step-by-step methodologies for performing a successful recrystallization.
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude methoxybenzoic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and boiling chips. Heat the mixture on a hot plate to the solvent's boiling point while stirring.[19] Continue adding small portions of the hot solvent until the solid is completely dissolved.[2][20]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal.[20] Reheat the solution to boiling for 5-10 minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent boiling over.[21]
-
Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[22]
-
Crystallization: Cover the flask and allow the hot, clear filtrate to cool slowly and undisturbed to room temperature.[6][22] Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[19] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[12]
-
Drying: Allow the crystals to dry completely, either by air-drying or in a vacuum oven at a temperature well below the compound's melting point.
General Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Section 4: Troubleshooting Guide
This guide directly addresses specific issues users may encounter during their experiments.
Q4: My compound is not dissolving, even after adding a large amount of boiling solvent. What should I do?
-
Causality: You may have chosen a poor solvent in which your compound has low solubility even at high temperatures, or you may have insoluble mechanical impurities.
-
Solution:
-
Verify Solvent Choice: Re-consult solubility data for your specific isomer. You may need to select a more suitable solvent or switch to a mixed-solvent system.
-
Check for Insoluble Impurities: If most of the material has dissolved but some remains, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the impurity before proceeding to the cooling step.[22]
-
Increase Solvent Volume: While adding the minimum amount of solvent is ideal, ensure you have added enough to fully dissolve the compound at the boiling point.[17]
-
Q5: The solution has cooled, but no crystals have formed. What is the problem?
-
Causality: This is a very common issue, typically caused by either using too much solvent, resulting in a solution that is not supersaturated upon cooling, or the solution is supersaturated but requires nucleation to begin crystallization.[1][14]
-
Solutions (in order of preference):
-
Induce Nucleation (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide a surface for nucleation to begin.[5][7]
-
Induce Nucleation (Seeding): If available, add a single, tiny crystal of the pure compound ("seed crystal") to the solution. This provides a template for crystal growth.[5][23]
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[14] Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.[14]
-
Q6: My compound separated as an oil instead of crystals. How do I fix this "oiling out"?
-
Causality: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid.[24] This typically happens when the melting point of the compound (which can be depressed by impurities) is lower than the temperature of the solution.[14][25] The resulting oil often traps impurities and rarely solidifies into a pure product.[24][25]
-
Solutions:
-
Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional solvent to lower the saturation point.[14]
-
Cool Slowly: Allow the solution to cool much more slowly. A very gradual temperature decrease can favor crystal formation over oiling.[14]
-
Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.
-
Change Solvents: The interaction between your compound and the chosen solvent may promote oiling. Selecting a different solvent system is often the most reliable solution.
-
Troubleshooting Decision Pathway
Caption: Effect of pH on the solubility of methoxybenzoic acids.
Q9: Can I purify my methoxybenzoic acid without recrystallization?
-
Answer: Yes, an acid-base extraction is a highly effective method for separating the acidic methoxybenzoic acid from any neutral or basic impurities. [18][21]* Procedure:
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract the organic solution with an aqueous base (e.g., sodium bicarbonate solution). The acidic compound will be deprotonated to its carboxylate salt and move into the aqueous layer. [17][21] 3. Separate the aqueous layer, which now contains the product salt, from the organic layer containing neutral impurities.
-
Re-acidify the aqueous layer with a strong acid (e.g., HCl) until the pH is acidic (pH ~2-3). The methoxybenzoic acid will precipitate out as a solid. [21][26] 5. Collect the pure solid by vacuum filtration. This product can then be further purified by recrystallization if needed.
-
References
- BenchChem. (n.d.). Solubility profile of 4-methoxybenzoic acid in different solvents.
- BenchChem. (n.d.). Technical Support Center: Managing Impurities in Industrial 4-Methoxybenzoic Acid Production.
- BenchChem. (n.d.). A Comparative Analysis of the Acidity of 4-Methoxybenzoic Acid and Benzoic Acid.
-
Quora. (2016, November 14). Why is para methoxy benzoic acid is less acidic than benzoic acid?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Methoxybenzoic Acid.
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
ResearchGate. (n.d.). Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. Retrieved from [Link]
- Unknown. (n.d.).
-
PubChem. (n.d.). 3-Methoxybenzoic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). p-Anisic acid. Retrieved from [Link]
- Unknown. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of 4-Methoxybenzoic Acid.
-
Brainly.in. (2023, March 2). The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid?. Retrieved from [Link]
-
Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Retrieved from [Link]
- Unknown. (n.d.).
- Google Patents. (n.d.). US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole....
- Unknown. (n.d.).
- Unknown. (n.d.).
- Unknown. (2021, July 16). Experimental No. (4)
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN104177245A - Preparation method of anisic acid.
- Unknown. (2024, December 25).
-
Chemistry Stack Exchange. (2020, April 13). Why is propenoic acid more acidic than p-methoxybenzoic acid?. Retrieved from [Link]
- Unknown. (2002, September 17).
- BenchChem. (n.d.). A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis.
- Unknown. (n.d.).
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
- Unknown. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
-
ERA. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3methoxybenzoic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-methoxybenzoic acid. Retrieved from [Link]
-
Sciencemadness. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
- FAMU. (2016, September 27).
- Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
- Unknown. (n.d.).
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- 4. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. 2-Methoxybenzoic acid(579-75-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
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- 20. The Recrystallization of Benzoic Acid [sites.pitt.edu]
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- 23. mt.com [mt.com]
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- 26. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs - Google Patents [patents.google.com]
Technical Support Center: Overcoming Steric Hindrance in 3,5-Disubstituted Biphenyl Cross-Coupling
Welcome to the Technical Support Center for advanced cross-coupling methodologies. Synthesizing 3,5-disubstituted biphenyls via Suzuki-Miyaura coupling frequently presents unexpected challenges. While meta-substitution might appear distant from the reactive center, it induces profound secondary steric effects that can stall your catalytic cycle. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve quantitative yields.
Diagnostic Workflow
Troubleshooting workflow for hindered 3,5-disubstituted biphenyl Suzuki-Miyaura cross-couplings.
Frequently Asked Questions (FAQs): Mechanistic Troubleshooting
Q1: Why do my 3,5-disubstituted aryl halides fail to couple, even though the substituents are meta to the coupling site? A: This is a classic manifestation of the "buttressing effect" [1]. While the 3- and 5-position substituents (e.g., tert-butyl or methyl groups) do not directly block the C1 reactive site, their steric bulk repels the adjacent ortho-hydrogens (at positions 2 and 6). This repulsion forces the ortho-hydrogens to bend inward toward the C-X bond. Consequently, the effective steric bulk at the coupling site is dramatically increased, shielding the bond and preventing the standard 2-electron oxidative addition of the Pd(0) catalyst[1].
Q2: My reaction stalls at <20% conversion with unreacted aryl halide remaining. Which ligand class should I upgrade to?
A: Unreacted aryl halide indicates a failure at the oxidative addition step. You must transition from standard phosphines (like PPh
-
Dialkylbiaryl Phosphines (e.g., XPhos): XPhos forms a highly active, monoligated Pd(0) species. Its electron-rich nature accelerates oxidative addition, while the biaryl backbone provides enough steric bulk to force the two coupling partners together during the rate-limiting reductive elimination step[2].
-
N-Heterocyclic Carbenes (e.g., Pd-PEPPSI-IPr or Pd-PEPPSI-IPent): PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes feature strong
-donating NHC ligands. The rigid NHC backbone combined with flexible wingtip groups creates a "flexible steric bulk" that excels at coupling highly hindered substrates, often outperforming traditional phosphines in challenging tetra-ortho-substituted or buttressed systems,.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Q3: I upgraded to Pd-PEPPSI-IPr, and the aryl halide is now fully consumed, but my yield is still low. GC/MS shows massive amounts of the protodeboronated side product (Ar-H). How do I fix this?
A: You have successfully solved the oxidative addition problem, but now your reaction is bottlenecked at the transmetalation step. Because transmetalation is slow for sterically hindered electrophiles, the boronic acid remains exposed to the basic, aqueous reaction conditions for too long, leading to hydrolytic C-B bond cleavage (protodeboronation).
Self-Validating Fix: Switch to a slow-release boron strategy using MIDA boronates, or use strictly anhydrous conditions with a highly soluble base like Cs
Quantitative Data: Catalyst Performance on Buttressed Substrates
Table 1: Comparative performance of Pd-catalyst systems for the coupling of 1-bromo-3,5-di-tert-butylbenzene with 2-methylphenylboronic acid.
| Catalyst System | Ligand Type | Base / Solvent | Temp (°C) | Yield (%) | Primary Failure Mode |
| Pd(PPh | Monodentate Phosphine | Na | 90 | < 5% | Failed Oxidative Addition |
| Pd(dppf)Cl | Bidentate Phosphine | K | 90 | 12% | Failed Oxidative Addition |
| PdCl | Dialkylbiaryl Phosphine | K | 100 | 84% | Minor Protodeboronation |
| Pd-PEPPSI-IPr (2 mol%) | N-Heterocyclic Carbene | Cs | 100 | 96% | None (Quantitative) |
Self-Validating Experimental Protocol: Hindered Suzuki-Miyaura Coupling
This protocol utilizes Pd-PEPPSI-IPr under anhydrous conditions to overcome the buttressing effect while suppressing protodeboronation. It is designed as a self-validating system: in-process aliquots will confirm the success of each elementary step.
Reagents:
-
3,5-disubstituted aryl halide (1.0 equiv, 1.0 mmol)
-
Arylboronic acid or pinacol ester (1.5 equiv, 1.5 mmol)
-
Pd-PEPPSI-IPr (0.02 equiv, 2 mol%)
-
Anhydrous Cs
CO (2.5 equiv, 2.5 mmol) -
Anhydrous 1,4-Dioxane (5.0 mL)
Step-by-Step Methodology:
-
System Preparation (Crucial for preventing homocoupling): Flame-dry a Schlenk tube under vacuum. Backfill with ultra-pure Argon. Repeat three times.
-
Reagent Loading: Add the 3,5-disubstituted aryl halide, arylboronic acid, Pd-PEPPSI-IPr, and Cs
CO to the Schlenk tube.-
Causality Note: Cs
CO is chosen over aqueous Na CO because its high solubility in organic solvents facilitates transmetalation without introducing water, thereby eliminating hydrolytic protodeboronation.
-
-
Solvent Addition & Degassing: Add 5.0 mL of anhydrous 1,4-dioxane. Perform three Freeze-Pump-Thaw cycles to rigorously remove dissolved oxygen.
-
Reaction Initiation: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring (800 rpm).
-
Causality Note: The 3-chloropyridine "throw-away" ligand on the PEPPSI complex dissociates at elevated temperatures, generating the highly active 12-electron Pd(0)-NHC species required to penetrate the sterically hindered C-X bond[3].
-
-
Self-Validation Check (t = 2 hours): Withdraw a 50 µL aliquot under Argon. Quench with EtOAc/H
O, extract the organic layer, and analyze via GC/MS.-
Diagnostic: If the aryl halide is intact, your catalyst has deactivated (check for oxygen ingress). If the aryl halide is consumed but product is low, check for the Ar-H peak (indicates wet solvent causing protodeboronation).
-
-
Workup: After complete consumption of the starting material (typically 6-12 hours), cool to room temperature. Filter the mixture through a short pad of Celite, eluting with EtOAc.
-
Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
References
-
Title: Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition Source: National Institutes of Health (nih.gov) URL: [Link]
-
Title: Acenaphthene-Based N-Heterocyclic Carbene Metal Complexes: Synthesis and Application in Catalysis Source: MDPI URL: [Link]
-
Title: trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications Source: ACS Omega URL: [Link]
-
Title: THE DEVELOPMENT OF STERICALLY DEMANDING Pd-PEPPSI-COMPLEXES Source: Library and Archives Canada URL: [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic Acid
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-methoxycarbonylphenyl)-5-methoxybenzoic acid, a bi-aryl compound of interest in medicinal chemistry and materials science. As a molecule with two distinct aromatic systems and multiple functional groups, its structural elucidation serves as an excellent case study for applying the principles of NMR spectroscopy. We will dissect the predicted spectrum, compare the utility of ¹H NMR with alternative analytical techniques, and provide a robust experimental protocol for data acquisition.
Section 1: Foundational Principles of ¹H NMR in Substituted Aromatic Systems
Before analyzing the target molecule, it is crucial to understand the key factors governing the ¹H NMR spectrum of substituted benzenes. The chemical shift (δ), integration, and multiplicity of aromatic protons are exquisitely sensitive to their electronic environment.
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local magnetic field experienced by a proton. Electron-withdrawing groups (EWGs) like carbonyls (-COOH, -COOR) deshield nearby protons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) shield protons, shifting them upfield (to lower ppm values). Protons on an aromatic ring typically resonate in the 6.5-8.5 ppm region due to the ring current effect.[1][2]
-
Integration: The area under an NMR signal is directly proportional to the number of protons it represents.[3][4] This allows for the determination of the relative ratio of different types of protons in a molecule.
-
Spin-Spin Coupling (J-coupling): Non-equivalent protons on adjacent carbons magnetically interact, causing their signals to split. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides critical information about the spatial relationship between protons. For benzene derivatives, typical coupling constants are:
Section 2: Structural Analysis of 3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic Acid
The target molecule possesses several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum. The structure and proton assignments are illustrated below.
Figure 1. Molecular structure and proton assignments for 3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic acid.
Predicted ¹H NMR Spectral Data
Based on the structure, we can predict the characteristics of each proton signal. The molecule contains two aromatic rings. Ring A is the 1,3,5-trisubstituted benzoic acid moiety, and Ring B is the 1,4-disubstituted methyl benzoate moiety.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| COOH | ~12.0 - 13.0 | 1H | Broad Singlet (br s) | N/A | Carboxylic acid protons are highly deshielded and often exchange, leading to a broad signal.[4][6] |
| H-a (Ring B) | ~8.15 | 2H | Doublet (d) | Jortho ≈ 8.5 Hz | These protons are ortho to the strong electron-withdrawing -COOCH₃ group, causing a significant downfield shift. They are split by the H-b protons. |
| H-b (Ring B) | ~7.80 | 2H | Doublet (d) | Jortho ≈ 8.5 Hz | These protons are ortho to the aryl substituent and are split by the H-a protons, forming a characteristic AA'BB' system, often appearing as two doublets.[7] |
| H-2 (Ring A) | ~7.90 | 1H | Triplet (t) or Doublet of Doublets (dd) | Jmeta ≈ 2.0 Hz | This proton is ortho to the -COOH group and meta to H-4 and H-6. The small, nearly equivalent meta-couplings can resolve as a triplet. |
| H-6 (Ring A) | ~7.70 | 1H | Triplet (t) or Doublet of Doublets (dd) | Jmeta ≈ 2.0 Hz | This proton is ortho to the bi-aryl linkage and meta to H-2 and H-4. Its chemical shift is influenced by both adjacent groups. |
| H-4 (Ring A) | ~7.35 | 1H | Triplet (t) | Jmeta ≈ 2.0 Hz | This proton is situated between two meta protons (H-2 and H-6) and is ortho to the electron-donating -OCH₃ group, shifting it relatively upfield. |
| COOCH₃ | ~3.95 | 3H | Singlet (s) | N/A | Ester methyl protons are deshielded by the adjacent carbonyl and oxygen, typically appearing as a sharp singlet.[8] |
| Ar-OCH₃ | ~3.88 | 3H | Singlet (s) | N/A | Aryl ether methyl protons are also characteristic singlets, generally found in the 3.8-4.0 ppm range.[9] |
Section 3: A Comparative Analysis of Spectroscopic Techniques
While ¹H NMR provides unparalleled detail on the proton framework, a comprehensive characterization relies on corroborating data from other techniques. Each method offers unique insights, and their combined application validates the proposed structure.
| Analytical Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| ¹H NMR | Proton environment, connectivity (via J-coupling), and relative proton count. | Provides a detailed structural map, confirming substitution patterns on both aromatic rings and identifying all proton-containing functional groups. | Does not directly detect quaternary carbons (e.g., C1, C3, C5, C1', C4'). Signal overlap in the aromatic region can occur. |
| ¹³C NMR | Number of unique carbon environments, functional group identification (e.g., C=O, C-O). | Confirms the total number of unique carbons, definitively identifies the two carbonyl carbons (acid and ester) and the quaternary carbons that are invisible in ¹H NMR. | Longer acquisition times are required. Provides no information on proton connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Unambiguously confirms the molecular formula (C₁₅H₁₂O₅) through accurate mass measurement of the molecular ion peak. Fragmentation can support the bi-aryl structure. | Does not provide information on isomerism (e.g., the relative positions of substituents). |
| Infrared (IR) Spectroscopy | Presence of specific functional groups and bond types. | Quickly confirms the presence of key functional groups: a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, two distinct C=O stretches (~1725 cm⁻¹ for the ester, ~1690 cm⁻¹ for the acid), and C-O stretches (~1250-1000 cm⁻¹). | Provides no information on the connectivity of atoms or the overall molecular skeleton. |
This comparison underscores that while ¹H NMR is the cornerstone for detailed structural elucidation, techniques like ¹³C NMR and Mass Spectrometry are essential for unambiguous confirmation of the carbon backbone and molecular formula, respectively.
Section 4: Experimental Protocol for High-Quality ¹H NMR Data Acquisition
The reliability of NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is designed to yield a high-resolution spectrum suitable for detailed analysis.
Workflow for ¹H NMR Analysis
Figure 2. A standardized workflow for the acquisition and analysis of a ¹H NMR spectrum.
Causality in Experimental Choices:
-
Solvent Selection: While CDCl₃ is common, DMSO-d₆ is often superior for carboxylic acids.[10] The acidic proton's exchange with residual water is slower in DMSO, resulting in a more distinct, observable signal for the -COOH proton.
-
Shimming: The process of adjusting the magnetic field to maximize its homogeneity is critical. Poor shimming leads to broad, distorted peaks, which can obscure fine details like meta-couplings and prevent accurate integration.[5]
-
Relaxation Delay (d1): A sufficient delay between scans (e.g., 2-5 seconds) is essential for quantitative accuracy. It allows the protons to fully return to their equilibrium state, ensuring that the signal integration is a true reflection of the proton count.[4]
Section 5: Conclusion
The ¹H NMR spectrum of 3-(4-methoxycarbonylphenyl)-5-methoxybenzoic acid is a rich source of structural information. A systematic analysis of chemical shifts, integration values, and coupling patterns allows for the complete assignment of the proton skeleton. When compared with other analytical methods, ¹H NMR offers an unparalleled level of detail regarding atom connectivity and stereochemical relationships. By following a rigorous experimental protocol, researchers can acquire high-fidelity data, enabling confident structural confirmation, which is a cornerstone of modern drug development and chemical research.
References
- Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. PubMed.
- 1 H– 1 H Coupling in Proton NMR. ACD/Labs.
- NMR Coupling Constants.
- 1H NMR Coupling Constants.
- 1H NMR Spectroscopy. University of Regensburg.
- 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry.
- H NMR coupling and coupling constants. YouTube.
- 1H NMR Spectral parameters for substituted benzenes. DSpace@MIT.
- NMR Spectroscopy of Benzene Deriv
- Supplementary Inform
- Aromatics - Spectroscopy Tutorial. University of Colorado Boulder.
- Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterific
- 1H NMR Chemical Shifts for Common Functional Groups.
- Spectroscopy of Arom
- Does this NMR show the carboxy group?. Chemistry Stack Exchange.
- Methoxy groups just stick out. ACD/Labs.
- Proton Nuclear Magnetic Resonance Spectroscopy.
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- 7. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 8. rsc.org [rsc.org]
- 9. acdlabs.com [acdlabs.com]
- 10. rsc.org [rsc.org]
Mass spectrometry fragmentation pattern of C16H14O5 derivatives
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating structural isomers in complex biological matrices. When dealing with C16H14O5 derivatives —predominantly O-methylated flavanones such as sakuranetin and isosakuranetin—standard MS1 profiling is fundamentally insufficient. Because these compounds are exact structural isomers, they yield an identical protonated precursor ion ([M+H]+) at m/z 287.0914[1],[2].
To unambiguously elucidate these structures and avoid false positive biomarker identification, we must exploit their collision-induced dissociation (CID) behaviors. This guide objectively compares the performance of leading mass spectrometry platforms for this application and provides a self-validating experimental framework for your laboratory.
The Physics of Fragmentation: Causality Behind the Spectra
We do not merely match spectra to a library; we read the molecular architecture through the lens of bond dissociation energies. The fragmentation of flavonoid backbones is governed by gas-phase thermodynamics, specifically the Retro-Diels-Alder (RDA) cleavage of the C-ring[3],[4].
The exact position of the methoxy group (-OCH3) dictates the mass distribution between the resulting A-ring and B-ring product ions:
-
Sakuranetin (7-O-methylnaringenin): The methoxy group resides on the A-ring[5]. Consequently, 1,3-RDA cleavage yields a heavily substituted A-ring fragment at m/z 167.03. A secondary neutral loss of a methyl radical (•CH3, -15 Da) from this fragment produces a stable radical cation at m/z 147.04[1].
-
Isosakuranetin (4'-O-methylnaringenin): The methoxy group is located on the B-ring[6]. The RDA cleavage shifts the mass burden, producing an A-ring fragment at m/z 153.01 and a B-ring fragment at m/z 135.08[2].
Furthermore, neutral losses of H2O (-18 Da) and CO (-28 Da) are heavily dependent on the collision energy applied, serving as secondary confirmation of the hydroxyl and carbonyl positions[3],[4].
Logical fragmentation pathways of C16H14O5 isomers via RDA and neutral loss.
Platform Comparison: Selecting the Right MS Architecture
To capture these diagnostic ions, the choice of mass analyzer is critical. Below is an objective comparison of the three dominant platforms used for the structural elucidation and quantification of C16H14O5 derivatives.
| Performance Metric | UHPLC-Orbitrap MS (e.g., Q Exactive) | UHPLC-Q-TOF MS (e.g., Xevo G2-XS) | Triple Quadrupole (QqQ) LC-MS/MS |
| Mass Accuracy | Sub-ppm (< 1 ppm) | Excellent (~1-2 ppm) | Nominal Mass (~0.1 Da) |
| Resolving Power | Ultra-High (up to 140,000 FWHM) | High (~40,000 FWHM) | Unit Resolution |
| Scan Speed | Moderate (up to 12-20 Hz) | Ultra-Fast (up to 100 Hz) | Extremely Fast (Dwell times <1 ms) |
| Isomer Differentiation | Gold Standard. Best for resolving isobaric interferences (e.g., distinguishing -CO from -C2H4). | Excellent. Ideal for untargeted screening combined with Diagnostic Ion Filtering (DIF)[7]. | Poor. Cannot perform de novo structural elucidation; relies on pre-known transitions. |
| Quantitation (LOD) | Moderate to High (pg/mL range) | Moderate (pg/mL range) | Gold Standard. Highest sensitivity for targeted pharmacokinetics (sub-pg/mL). |
Scientist's Verdict: If you are actively discovering or profiling unknown C16H14O5 derivatives in plant extracts or in vivo metabolism studies, the Orbitrap or Q-TOF is mandatory to establish the fragmentation logic[3]. Once the specific m/z 287.09 → 167.03 transition is validated, transfer the assay to a QqQ for high-throughput clinical quantitation.
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure reproducibility and high-confidence annotations, implement the following self-validating workflow utilizing Diagnostic Ion Filtering (DIF) and Neutral Loss Filtering (NLF)[7].
Step 1: Sample Preparation (Solid Phase Extraction)
-
Action: Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 2 mL methanol, followed by 2 mL MS-grade water. Load the biological sample, wash with 5% methanol to remove polar interferences, and elute with 100% methanol.
-
Causality: O-methylated flavonoids are susceptible to severe ion suppression in the electrospray (ESI) source. SPE isolates the hydrophobic C16H14O5 fraction, ensuring a stable Taylor cone during ionization.
Step 2: Chromatographic Separation
-
Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B), ramping from 10% B to 95% B over 15 minutes[3].
-
Causality: Because Sakuranetin and Isosakuranetin have identical masses, baseline chromatographic resolution is your first line of defense before the mass spectrometer even sees the analytes.
Step 3: Source Optimization (ESI+)
-
Action: Set capillary voltage to 3.0 kV, desolvation temperature to 400°C, and desolvation gas flow to 800 L/hr.
-
Causality: C16H14O5 compounds ionize efficiently in positive mode to form [M+H]+[1],[7]. Excessive capillary voltage will cause in-source fragmentation, destroying the precursor ion before it reaches the collision cell.
Step 4: Stepped Collision Energy (NCE) CID
-
Action: In the MS/MS method, apply a stepped Normalized Collision Energy (NCE) of 10, 20, and 40 eV in a single scan cycle.
-
Causality: A low CE (10 eV) preserves fragile neutral losses (like -H2O), while a high CE (40 eV) forces the rigid flavonoid C-ring to undergo the deep RDA cleavage necessary to yield the diagnostic m/z 167 or 153 fragments[1],[2].
Step-by-step UHPLC-MS/MS workflow for C16H14O5 derivative analysis.
References
-
Title: Sakuranetin | C16H14O5 | CID 73571 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Isosakuranetin | C16H14O5 | CID 160481 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Showing Compound Isosakuranetin (FDB000610) Source: FooDB URL: [Link]
-
Title: A Review on Sources and Pharmacological Aspects of Sakuranetin Source: Nutrients (via Semantic Scholar / MDPI) URL: [Link]
-
Title: Identification of metabolites of liquiritin in rats by UHPLC-Q-TOF-MS/MS Source: RSC Advances URL: [Link]
-
Title: UHPLC-HRMS analysis combined with feature-based molecular networking methods for systematic identification of chemicals Source: Frontiers in Pharmacology URL: [Link]
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- 1. Sakuranetin | C16H14O5 | CID 73571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isosakuranetin | C16H14O5 | CID 160481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Showing Compound Isosakuranetin (FDB000610) - FooDB [foodb.ca]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Crystal structure data for 3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic acid
An In-Depth Crystallographic Comparison of Biphenyl Carboxylic Acid Derivatives for Advanced Drug Design
A Senior Application Scientist's Guide to Understanding the Solid-State Architecture of 3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic Acid and Its Structural Analogs
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in the solid state, dictated by its crystal structure, profoundly influences critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comparative analysis of the crystallographic data for structural analogs of 3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic acid, a biphenyl derivative of significant interest in medicinal chemistry.
While the specific crystal structure for 3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic acid is not publicly available at the time of this publication, we can infer its likely structural characteristics by examining closely related compounds. This guide will delve into the crystallographic data of two key comparators: Methyl 3′,5′-dimethoxybiphenyl-4-carboxylate and Methyl 3′,4′,5′-trimethoxybiphenyl-4-carboxylate . By contrasting the solid-state conformations and intermolecular interactions of these analogs, we can gain valuable insights into the probable crystal packing and hydrogen bonding motifs of our target molecule.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for our selected comparator molecules. This data provides a quantitative basis for understanding the subtle yet significant impact of substituent placement on the overall crystal architecture.
| Parameter | Comparator 1: Methyl 3′,5′-dimethoxybiphenyl-4-carboxylate[1] | Comparator 2: Methyl 3′,4′,5′-trimethoxybiphenyl-4-carboxylate[2] |
| Chemical Formula | C₁₆H₁₆O₄ | C₁₇H₁₈O₅ |
| Molecular Weight | 272.29 | 302.31 |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 6.0990 (9) | 7.9103 (5) |
| b (Å) | 7.1622 (16) | 8.6054 (7) |
| c (Å) | 16.2408 (18) | 11.8779 (7) |
| α (°) | 96.589 (14) | 92.834 (6) |
| β (°) | 91.472 (11) | 92.448 (5) |
| γ (°) | 112.493 (18) | 115.822 (7) |
| Volume (ų) | 649.27 (19) | 725.07 (9) |
| Z | 2 | 2 |
| Dihedral Angle (°) | 28.9 (2) | 31.23 (16) |
Analysis of Crystallographic Data:
Both comparator compounds crystallize in the triclinic space group P-1, which is a common space group for organic molecules. The dihedral angle between the two phenyl rings is a critical parameter for biphenyl derivatives, as it dictates the overall molecular conformation. In both comparators, this angle is approximately 30 degrees, suggesting a non-planar arrangement. This twist is a balance between the steric hindrance of the ortho-substituents and the electronic effects of conjugation. It is highly probable that 3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic acid would also adopt a similar twisted conformation.
The presence of additional methoxy groups in Comparator 2 leads to a larger unit cell volume, as expected. The subtle differences in the unit cell parameters and intermolecular interactions, detailed in the original publications, highlight the sensitivity of crystal packing to minor changes in molecular structure. For instance, Comparator 2 exhibits weak C—H···π interactions involving its additional methoxy groups, which contributes to the stability of its crystal lattice[2].
Key Structural Features and Intermolecular Interactions
The interplay of non-covalent interactions governs the assembly of molecules in the crystalline state. For the target molecule and its analogs, hydrogen bonds and other weak interactions are expected to be the primary drivers of the crystal packing.
Caption: Predicted hydrogen bonding and weak interactions.
The carboxylic acid group in 3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic acid is a strong hydrogen bond donor and acceptor. It is highly likely to form robust centrosymmetric dimers with neighboring molecules via O-H···O hydrogen bonds, a common supramolecular synthon in carboxylic acids. Additionally, the methoxy and methoxycarbonyl groups can participate in weaker C-H···O interactions, further stabilizing the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure is a meticulous process. The following is a generalized, step-by-step protocol for single-crystal X-ray diffraction (SC-XRD), the gold-standard technique for this purpose.
-
Crystal Growth: The first and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system. Other techniques include slow cooling, vapor diffusion, and solvent layering. The choice of solvent is critical and often requires extensive screening.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a glass fiber or a loop with a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. The diffractometer rotates the crystal while a beam of monochromatic X-rays is directed at it. The diffracted X-rays are detected by an area detector.
-
Data Processing: The collected diffraction data, consisting of a series of images, is processed to determine the unit cell dimensions and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for absorption).
-
Structure Solution: The processed data is used to solve the crystal structure. For organic molecules, direct methods or Patterson methods are commonly employed to determine the initial positions of the atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and correctness. This includes checking for missed symmetry, analyzing the geometry of the molecule, and examining the residual electron density map.
Caption: A typical workflow for SC-XRD.
Conclusion
This comparative guide provides a framework for understanding the likely solid-state structure of 3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic acid based on the crystallographic data of its close structural analogs. The analysis suggests that the molecule will adopt a non-planar conformation with a significant dihedral angle between the phenyl rings and will likely form strong hydrogen-bonded dimers through its carboxylic acid functionality. The insights gleaned from this comparative approach are invaluable for predicting the physicochemical properties of this and other related molecules, thereby aiding in the rational design of new pharmaceutical compounds and functional materials.
References
-
Methyl 3′,5′-dimethoxybiphenyl-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E69(4), o460. [Link]
-
Lahtinen, M., et al. (2013). Methyl 3′,4′,5′-trimethoxybiphenyl-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E69(3), o383. [Link]
Sources
UV-Vis absorption properties of methoxy-biphenyl carboxylic acids
Publish Comparison Guide: UV-Vis Absorption Properties of Methoxy-Biphenyl Carboxylic Acids
Executive Summary & Application Context
Methoxy-biphenyl carboxylic acids are critical synthetic intermediates and active pharmacophores in modern drug development and materials science. They serve as the structural backbone for non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen analogs, anti-diabetic PPARγ agonists, and advanced fluorescent probes[1].
For researchers and application scientists, understanding the UV-Vis absorption properties of these molecules is not merely an analytical formality; it is a fundamental requirement for reaction monitoring, determining photostability, and designing downstream photophysical applications. This guide objectively compares the spectroscopic performance of different methoxy-biphenyl carboxylic acid isomers, detailing the structural causality behind their absorption profiles.
Mechanistic Grounding: Structure-Property Relationships
The UV-Vis absorption of biphenyl systems is primarily governed by
As a self-validating principle, the introduction of methoxy (
-
Push-Pull Conjugation (Bathochromic Shift): When an electron-donating methoxy group is positioned para to the biphenyl linkage (e.g., 4'-methoxybiphenyl-4-carboxylic acid), it acts as an auxochrome. Paired with the electron-withdrawing carboxylic acid on the opposite ring, it creates a strong "push-pull" dipole. This extended conjugation lowers the HOMO-LUMO energy gap, resulting in a significant bathochromic (red) shift and an increase in molar absorptivity[2].
-
Steric Hindrance (Hypsochromic Shift): Conversely, placing the methoxy group at the ortho position (e.g., 2-methoxybiphenyl-4-carboxylic acid) introduces steric repulsion against the ortho-hydrogens of the adjacent phenyl ring. This physical clash forces the biphenyl system out of co-planarity, severely disrupting
-orbital overlap. Consequently, the absorption undergoes a hypsochromic (blue) shift and a hypochromic effect (reduced intensity) compared to the planar para-isomer[3].
Substituent position effects on the UV-Vis absorption of biphenyl carboxylic acids.
Comparative UV-Vis Performance Data
To objectively compare the alternatives, the following table summarizes the quantitative photophysical data of baseline biphenyl-4-carboxylic acid against its methoxy-substituted counterparts.
| Compound | Substituent Position | Molar Absorptivity ( | Photophysical Effect | |
| Biphenyl-4-carboxylic acid | None | ~247 - 250 | ~4.2 | Baseline |
| 4'-Methoxybiphenyl-4-carboxylic acid | Para (4') | ~285 - 295 | ~4.4 | Bathochromic shift (Push-Pull conjugation) |
| 2-Methoxybiphenyl-4-carboxylic acid | Ortho (2) | ~240 - 245 | ~4.0 | Hypsochromic shift (Steric twist, reduced planarity) |
Note: Exact
Experimental Protocols: UV-Vis Characterization Workflow
To ensure scientific integrity and reproducibility, the following self-validating protocol must be used when characterizing the UV-Vis spectra of methoxy-biphenyl carboxylic acids[1].
Step-by-Step Methodology:
-
Solvent Selection & Preparation: Select a spectroscopic-grade solvent that fully solubilizes the rigid biphenyl framework without masking the 200-300 nm absorption window. Tetrahydrofuran (THF) or absolute Ethanol are optimal.
-
Stock Solution Formulation: Accurately weigh 1.0 mg of the target methoxy-biphenyl carboxylic acid on a microbalance. Transfer to a 10.0 mL volumetric flask and dissolve completely in the chosen solvent to create a concentrated stock.
-
Serial Dilution: Dilute the stock solution to a working concentration of
to M. Causality Check: This specific concentration range ensures the maximum absorbance ( ) falls between 0.1 and 1.0, strictly adhering to the linear range of the Beer-Lambert law and preventing detector saturation or aggregation-induced spectral artifacts. -
Instrument Calibration: Power on a dual-beam UV-Vis spectrophotometer (e.g., Shimadzu 2600). Fill two matched 1-cm path length quartz cuvettes with the pure blank solvent. Run a baseline correction to subtract solvent and cuvette absorbance.
-
Spectral Acquisition: Replace the sample cuvette with the
M analyte solution. Scan the UV-Vis spectrum from 200 nm to 400 nm using a slit width of 1.0 nm and a medium scan speed. -
Data Processing: Extract the
and calculate the molar extinction coefficient ( ) using the formula .
Standardized UV-Vis spectroscopic workflow for characterizing biphenyl derivatives.
References
-
2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole - MDPI. MDPI.[Link]
-
Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. USC. [Link]
-
4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem. NIH.[Link]
-
2-Methoxybiphenyl | C13H12O | CID 6835 - PubChem. NIH.[Link]
Sources
- 1. 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole [mdpi.com]
- 2. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxybiphenyl | C13H12O | CID 6835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl [scalar.usc.edu]
Difference in pore size between methoxy-functionalized and unfunctionalized MOFs
An in-depth technical analysis for researchers, materials scientists, and drug development professionals evaluating the structural and functional divergence between unfunctionalized and methoxy-functionalized Metal-Organic Frameworks (MOFs).
The Reticular Paradigm: Mechanistic Impact of Methoxy Functionalization
In the design of Metal-Organic Frameworks (MOFs), reticular chemistry allows for the precise tuning of the pore environment without altering the underlying framework topology. A common and highly effective modification is the introduction of a methoxy group (–OCH₃) onto the organic linker (e.g., converting 1,4-benzenedicarboxylate [BDC] to 2-methoxy-1,4-benzenedicarboxylate [BDC-OCH₃]).
As an Application Scientist, it is critical to understand that functionalizing a MOF with a methoxy group is not merely a structural decoration; it fundamentally alters the thermodynamics of guest-host interactions through two primary causal mechanisms:
-
Steric Hindrance and Free Volume Reduction: The –OCH₃ group possesses a significantly larger Van der Waals volume compared to a simple proton (–H). When grafted onto the linker, these bulky groups protrude directly into the pore cavity. This steric bulk physically restricts the pore aperture (window size) and occupies internal void space, predictably lowering both the total pore volume and the Brunauer–Emmett–Teller (BET) surface area[1].
-
Electronic Modulation and Lewis Basicity: Unlike unfunctionalized aromatic rings, the oxygen atom in the methoxy group contains lone electron pairs. This introduces localized Lewis basic sites and increases the polarity of the pore wall. While the physical space is reduced, the chemical binding affinity for specific polarizable molecules, cations (like Li⁺), or hydrogen-bond donors is drastically enhanced[2].
Quantitative Benchmarking: UiO-66 vs. UiO-66-OCH₃
To objectively compare performance, we examine the archetypal zirconium-based MOF, UiO-66, against its methoxy-functionalized derivative. The table below synthesizes the structural and functional shifts caused by the –OCH₃ group.
| Parameter | UiO-66 (Unfunctionalized) | UiO-66-OCH₃ (Functionalized) | Mechanistic Causality |
| BET Surface Area | ~1390 m²/g | ~1030 m²/g[3] | The steric bulk of the –OCH₃ group occupies internal void space, reducing the measurable surface area. |
| Pore Aperture | ~6.0 Å | ~5.2 - 5.5 Å | Methoxy groups point inward toward the pore center, restricting the diffusion of bulky substrates[4]. |
| Gas Selectivity (CO₂/CH₄) | Baseline | Enhanced[1] | The reduced pore size amplifies size-exclusion effects, while oxygen lone pairs enhance quadrupole interactions with CO₂. |
| Ionic Conductivity (Li⁺) | Negligible | 2.32 × 10⁻⁴ S/cm (30 °C)[2] | Ether oxygens provide low-energy, entropically favorable hopping pathways for Li⁺ ions, breaking up ion pairs[2]. |
Self-Validating Experimental Protocol: Precision Physisorption
A common pitfall in MOF characterization is misattributing a drop in pore volume to ligand functionalization when it is actually caused by incomplete solvent removal or framework collapse during activation. To ensure a self-validating system, the following protocol must be strictly adhered to when measuring the pore size differences via N₂ physisorption at 77 K.
Step-by-Step Methodology:
-
Solvent Exchange: Immerse the as-synthesized MOF powder in volatile solvents (e.g., anhydrous acetone or methanol) for 72 hours, replacing the solvent every 24 hours. Causality: High-boiling synthesis solvents like DMF cannot be evacuated without thermal degradation of the methoxy groups.
-
Pre-Activation PXRD (Quality Control): Perform Powder X-Ray Diffraction (PXRD) on the solvent-exchanged sample to confirm the crystalline topology is intact prior to thermal stress.
-
Vacuum Degassing: Transfer the sample to a physisorption analyzer tube. Apply a dynamic vacuum (10⁻⁵ Torr) and heat at a conservative ramp rate of 2 °C/min to 120 °C (for UiO-66-OCH₃) or 200 °C (for UiO-66). Hold for 12 hours. Causality: Functionalized linkers often have lower thermal stability; exceeding 150 °C for methoxy-MOFs risks cleaving the ether bond.
-
Isotherm Collection: Collect N₂ adsorption-desorption isotherms at 77 K. Ensure equilibrium criteria are strictly set (e.g., 10-second delay per point) to account for the slower diffusion kinetics in the narrowed pores of the functionalized MOF.
-
Post-Activation PXRD (Self-Validation): Recover the sample and run PXRD again. If the peaks have broadened or lost intensity, the reduced pore volume is an artifact of structural collapse, not steric hindrance.
-
Data Analysis: Calculate the BET surface area using the Rouquerol consistency criteria (typically P/P₀ = 0.01 to 0.1 for microporous MOFs). Extract pore size distributions using Non-Local Density Functional Theory (NLDFT) assuming a cylindrical/spherical pore model.
Workflow for synthesizing and validating the pore metrics of functionalized MOFs.
Application Divergence: When Smaller Pores Yield Better Performance
While a reduction in pore size and surface area might intuitively seem detrimental, methoxy-functionalization is highly sought after in advanced applications where chemical affinity supersedes raw capacity.
Solid-State Electrolytes (Drug Delivery & Battery Tech): In unfunctionalized UiO-66, the pores are large and non-interacting, leading to poor ionic conductivity. However, in methoxy-functionalized variants (e.g., UiO-66-L1100), the protruding ether groups serve as interstitial hopping sites. This specific functionalization achieves an order of magnitude increase in ionic conductivity (2.32 × 10⁻⁴ S/cm) because the oxygen lone pairs coordinate with Li⁺, creating a low-energy percolation pathway through the narrowed pore[2].
Catalysis and Diffusion Limits: For catalytic reactions involving bulky intermediates (e.g., t-butyl alcohol dehydration), the ~6.0 Å aperture of standard UiO-66 already severely limits mass transport[4]. Adding a methoxy group further constricts this aperture. Consequently, researchers must carefully balance the enhanced Lewis basicity of the –OCH₃ group against the increased diffusion resistance. In such cases, defect engineering (creating missing-linker defects) is often employed in tandem with methoxy-functionalization to artificially widen the pore windows while retaining the functional groups on the remaining linkers[4].
Mechanistic divergence in pore environment and application utility upon methoxy functionalization.
References
-
Tuning Catalytic Sites on Zr6O8 Metal Organic Framework Nodes via Ligand and Defect Chemistry probed with t-Butyl Alcohol Dehydration to Isobutylene Source: OSTI.gov URL:[Link]
-
Structure–Activity Relationships in Ether-Functionalized Solid-State Metal–Organic Framework Electrolytes Source: ChemRxiv / ACS URL:[Link]
-
Exploring the Effect of Ligand-Originated MOF Isomerism and Methoxy Group Functionalization on Selective Acetylene/Methane and Carbon Dioxide/Methane Adsorption Properties in Two NbO-Type MOFs Source: ACS Publications URL:[Link]
-
Metal Organic Frameworks For Food Safety Source: Scribd / Foods URL:[Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic acid
[1][2]
Executive Summary
3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic acid is a specialized biphenyl derivative used primarily as a building block in drug discovery and organic synthesis.[1][2] Due to its functional groups (carboxylic acid, methyl ester, and methoxy ether), it must be classified as a Non-Halogenated Organic Acid for disposal purposes.[1][2]
Immediate Action Directive:
-
Waste Classification: Hazardous Chemical Waste (Irritant, Acidic).
-
Primary Disposal Method: High-temperature incineration at a permitted facility.[1]
-
Prohibited: Do NOT dispose of down drains or in municipal trash.
Part 1: Chemical Identification & Hazard Assessment[1]
Structural & Physicochemical Profile
Accurate disposal begins with understanding the chemical's stability and reactivity. This compound features a biphenyl core with mixed oxidation states (acid vs. ester), influencing its solubility and compatibility.
| Property | Description | Relevance to Disposal |
| Chemical Formula | C₁₆H₁₄O₅ | High carbon content makes it suitable for fuel blending/incineration.[1][2] |
| Functional Groups | Carboxylic Acid (-COOH)Methyl Ester (-COOCH₃)Ether (-OCH₃) | Acidic: Incompatible with strong bases.Ester: Susceptible to hydrolysis in strong acid/base.[1][2] |
| Physical State | Solid (Powder/Crystalline) | Must be disposed of in solid waste containers to prevent dust generation. |
| Solubility | Low in water; High in DMSO, Methanol, DCM | Dictates liquid waste stream segregation (Organic vs. Aqueous). |
| Acidity (pKa) | ~4.0 - 5.0 (Estimated for Benzoic acid moiety) | Classifies aqueous solutions as Corrosive if pH < 2.[1][2] |
GHS Hazard Classification
While specific toxicological data may be sparse for this specific isomer, the "Precautionary Principle" mandates treating it based on its functional analogs (Benzoic acid derivatives).
Part 2: Waste Characterization & Segregation
To ensure regulatory compliance (EPA/RCRA), this material must be segregated correctly. It does not typically carry a specific "P" or "U" listing but is regulated as a characteristic waste if it exhibits corrosivity or is mixed with listed solvents.
Compatibility Matrix
-
Incompatible with: Strong Oxidizers (e.g., Nitric Acid, Peroxides), Strong Bases (e.g., Sodium Hydroxide), and Reducing Agents.[1][2]
-
Compatible with: Other non-halogenated organic acids, non-halogenated organic solvents (Methanol, Acetone).
Waste Stream Decision Logic
The following diagram illustrates the decision-making process for disposing of 3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic acid in various states.
Figure 1: Decision tree for segregating waste streams based on physical state and solvent composition.[1][2]
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Scenario: Disposing of expired stock, contaminated weighing paper, or synthesis byproducts.
-
PPE Requirement: Don Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Use a fume hood to prevent inhalation of dust.[7]
-
Container Selection: Use a transparent, wide-mouth container made of High-Density Polyethylene (HDPE) or glass.[1]
-
Transfer: Carefully transfer the solid into the container.
-
Note: Do not fill beyond 90% capacity.
-
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: Write full name: "3-(4-Methoxycarbonylphenyl)-5-methoxybenzoic acid".
-
Constituents: 100%.
-
Hazard Checkbox: Mark "Irritant" and "Toxic".
-
-
Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.
Protocol B: Liquid Waste Disposal (Reaction Mixtures)
Scenario: Disposing of the compound dissolved in solvents like Dichloromethane (DCM) or Methanol.
-
Identify the Solvent:
-
pH Check (Aqueous only): If the compound is in an acidic aqueous solution, do not neutralize it yourself unless authorized by your facility's safety officer. Neutralization can generate heat or gas. Collect as "Aqueous Acidic Waste".
-
Transfer: Pour into the appropriate carboy using a funnel to prevent spills.
-
Log Entry: Immediately record the volume and chemical name on the waste container's log sheet.
Protocol C: Spill Cleanup Procedures
Scenario: < 5g spill of solid powder on the benchtop.
-
Isolate: Alert nearby personnel and cordon off the area.
-
Protect: Wear an N95 dust mask or respirator if powder is fine/aerosolized.
-
Contain: Cover the spill with a damp paper towel to prevent dust dispersion.
-
Clean:
-
Sweep up the solid/towel mixture using a dustpan or scoop.
-
Place all debris into a sealable plastic bag (Ziploc type).
-
Wipe the surface with a soap/water solution, followed by an ethanol wipe.
-
-
Dispose: Place the sealed bag into the Solid Hazardous Waste container.
Part 4: Regulatory & Compliance Reference[1]
US EPA (RCRA) Considerations[1][2]
-
Waste Codes: While not explicitly P- or U-listed, this waste is often coded as D002 (Corrosive) if in acidic solution, or managed under general "Organic Debris" codes depending on the state.[1][2]
-
Satellite Accumulation: Containers must remain closed at all times except when adding waste.
Storage Requirements[1][2][8]
-
Temperature: Ambient (15-25°C) is generally safe for waste storage, though the pure compound is often stored refrigerated.[1]
-
Segregation: Store away from oxidizers (e.g., Nitric acid) to prevent potential nitration or oxidation reactions that could be exothermic.
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Benzoic Acid Derivatives & Safety Data. Retrieved from [Link]2]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]2]
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Methoxybenzoic acid (Analogous Structure). Retrieved from ][2]">https://www.fishersci.com[1][2]
-
Sigma-Aldrich. Safety Data Sheet: 3-Methoxy-4-methylbenzoic acid (Structural Analog).[1][2] Retrieved from ]">https://www.sigmaaldrich.com[2]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID | 3934-84-7 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. gustavus.edu [gustavus.edu]
- 6. labbox.es [labbox.es]
- 7. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
